molecular formula C7H8BrNO B572871 (6-Bromo-4-methyl-pyridin-3-yl)-methanol CAS No. 1355190-60-1

(6-Bromo-4-methyl-pyridin-3-yl)-methanol

Cat. No.: B572871
CAS No.: 1355190-60-1
M. Wt: 202.051
InChI Key: GNYJPTUDWHAMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-4-methyl-pyridin-3-yl)-methanol, also known as (6-Bromo-4-methyl-pyridin-3-yl)-methanol, is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.051. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-4-methyl-pyridin-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-4-methyl-pyridin-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJPTUDWHAMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Core Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a key heterocyclic building block in modern medicinal chemistry. The content herein is structured to deliver actionable insights and detailed protocols for laboratory applications.

Introduction: A Versatile Pyridine Building Block

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure is characterized by a pyridine core functionalized with a bromine atom, a methyl group, and a hydroxymethyl group. This unique combination of reactive sites makes it an invaluable scaffold for constructing a diverse array of compounds, particularly in the pursuit of novel pharmaceutical agents. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various substituents, while the hydroxymethyl group offers a site for oxidation or further functionalization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Core Properties

The fundamental physicochemical properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol are summarized in the table below.

PropertyValueSource(s)
CAS Number 1355190-60-1[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [2]
Appearance White to off-white solidGeneral supplier information
Purity Typically >95%Commercial supplier data
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will be in the range of 140-150 ppm, while the carbon of the hydroxymethyl group will be around 60-65 ppm.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy : The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthetic utility of (6-Bromo-4-methyl-pyridin-3-yl)-methanol stems from its straightforward preparation and the differential reactivity of its functional groups.

Synthetic Pathway

A common and efficient method for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is the reduction of the corresponding aldehyde, 6-bromo-4-methylpyridine-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol Precursor 6-Bromo-4-methylpyridine-3-carbaldehyde Product (6-Bromo-4-methyl-pyridin-3-yl)-methanol Precursor->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol Reagent->Product

Synthetic route to the target compound via reduction.
Core Reactivity and Diversification Potential

The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making this compound a valuable intermediate for building molecular complexity.

  • Suzuki Coupling : The bromine atom is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or esters, enabling the formation of a new carbon-carbon bond at the 6-position of the pyridine ring.

  • Sonogashira Coupling : Similarly, the bromo group can participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl substituents.

  • Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄).

  • Esterification/Etherification : The hydroxyl group can undergo standard esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

Reactivity of (6-Bromo-4-methyl-pyridin-3-yl)-methanol cluster_bromo Reactions at Bromo Group cluster_hydroxyl Reactions at Hydroxymethyl Group Start (6-Bromo-4-methyl-pyridin-3-yl)-methanol Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst Oxidation_Aldehyde Oxidation to Aldehyde (e.g., MnO₂) Start->Oxidation_Aldehyde Esterification Esterification (Carboxylic Acids) Start->Esterification Oxidation_Acid Oxidation to Carboxylic Acid (e.g., KMnO₄) Oxidation_Aldehyde->Oxidation_Acid Further Oxidation

Key reaction pathways for chemical diversification.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are prevalent motifs in a vast number of biologically active compounds and approved drugs. (6-Bromo-4-methyl-pyridin-3-yl)-methanol serves as a key starting material for the synthesis of various therapeutic candidates. For instance, related pyridine derivatives are used as intermediates in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists and other neurologically active agents.[2] The ability to readily introduce diverse functionality through the bromo and hydroxymethyl groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical.

Hazard Identification

Based on data for structurally similar compounds, (6-Bromo-4-methyl-pyridin-3-yl)-methanol is expected to have the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a laboratory coat.[4] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[4]

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from heat, sparks, and open flames.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

Experimental Protocol: Synthesis via Aldehyde Reduction

This section provides a representative, step-by-step protocol for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Objective : To synthesize (6-Bromo-4-methyl-pyridin-3-yl)-methanol by reducing 6-bromo-4-methylpyridine-3-carbaldehyde.

Materials :

  • 6-bromo-4-methylpyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-4-methylpyridine-3-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling : Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent : Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Solvent Removal : Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction : Extract the resulting aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[3]

  • Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification : If necessary, purify the crude product by column chromatography on silica gel to obtain the pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

References

  • (6-Bromo-3-fluoropyridin-2-yl)methanol Safety Data Sheet. Synquest Labs.

  • 3-BROMO-4-METHYLPYRIDINE Safety Data Sheet.

  • Methanol Safety Data Sheet. Proman.

  • (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1H NMR. ChemicalBook.

  • 3-BROMO-4-METHYLPYRIDINE Safety Data Sheet (2010-11-16).

  • (6-BROMO-PYRIDIN-3-YL)-METHANOL Synthesis. ChemicalBook.

  • 6-Bromo-3-pyridinemethanol. PubChem, National Institutes of Health.

  • (6-Bromo-pyridin-2-yl)methanol Safety Data Sheet. Aldrich.

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem.

  • (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR. ChemicalBook.

  • (6-Bromopyridin-2-yl)methanol. PubChem, National Institutes of Health.

  • (6-Bromo-pyridin-3-YL)methanol. Synblock.

  • (6-Bromo-4-methylpyridin-3-yl)methanol. BLDpharm.

  • (6-Bromo-pyridin-2-yl)methanol 96%. Sigma-Aldrich.

  • (2-Bromo-6-methylpyridin-4-yl)methanol. Benchchem.

Sources

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a functionalized pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, incorporating a pyridine ring, a bromine atom, a methyl group, and a hydroxymethyl group, offers multiple reactive sites for the construction of complex molecular architectures. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the strategic placement of these functional groups makes this molecule a versatile intermediate in the synthesis of potential pharmaceutical candidates.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on insights relevant to drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1355190-60-1[3]
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol Calculated
Appearance White to light yellow powder/crystal (based on isomers)[4]
Melting Point 48-51 °C (for 6-Bromo-pyridin-3-yl-methanol)[4]
Boiling Point ~314 °C (Predicted for 6-Bromo-pyridin-3-yl-methanol)[4]
Solubility Likely soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water (based on isomers).[5]

Molecular Structure and Visualization

The molecular structure of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is characterized by a pyridine ring substituted at the 6-position with a bromine atom, at the 4-position with a methyl group, and at the 3-position with a hydroxymethyl group. The bromine atom provides a handle for cross-coupling reactions, the hydroxymethyl group can be further functionalized, and the methyl group can influence steric and electronic properties.

Caption: 2D representation of the molecular structure.

Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol can be achieved through the reduction of a suitable carboxylic acid or aldehyde precursor. A common and effective method involves the reduction of the corresponding nicotinaldehyde derivative.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize (6-Bromo-4-methyl-pyridin-3-yl)-methanol starts from 6-bromo-4-methylnicotinaldehyde. The aldehyde is reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthesis_Workflow Start 6-bromo-4-methylnicotinaldehyde Reaction Reduction of Aldehyde Start->Reaction Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product (6-Bromo-4-methyl-pyridin-3-yl)-methanol Purification Column Chromatography Workup->Purification Purification->Product

Caption: Proposed synthesis workflow.

Experimental Protocol: Reduction of 6-bromo-4-methylnicotinaldehyde

This protocol is adapted from the synthesis of a similar compound, (6-bromo-pyridin-3-yl)-methanol, and is expected to be effective for the target molecule.[4]

Materials:

  • 6-bromo-4-methylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 6-bromo-4-methylnicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the resulting aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Spectroscopic Characterization

The structural elucidation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, data for related compounds and general principles of NMR and MS can be used to predict the expected spectral features.

1H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the positions of the substituents on the pyridine ring.

13C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) in the mass spectrum, which is a key diagnostic feature.

Analytical_Workflow Sample Purified Product NMR 1H and 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS FTIR Infrared Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure

Caption: Analytical workflow for structural characterization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridyl-methanols are important pharmacophores in medicinal chemistry.[1] The bromine atom in (6-Bromo-4-methyl-pyridin-3-yl)-methanol serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[1] This makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. While specific examples of the direct use of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in named drug candidates are not prevalent in the public literature, its structural motifs are found in compounds targeting various kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Based on the safety data for isomeric compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[6][7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of a bromine atom and a hydroxymethyl group on a substituted pyridine core, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and drug development endeavors.

References

  • (6-Bromo-pyridin-2-yl)-methanol - ChemBK. (2024, April 9). Retrieved from [Link]

  • 3-Bromo-4-methylpyridine Safety Data Sheet.
  • Wiley-VCH 2007 - Supporting Information.
  • Supplementary Information - The Royal Society of Chemistry.
  • Aldrich 554146 - SAFETY DATA SHEET. (2024, September 7).
  • 4-Bromo-3-methylpyridine Safety Data Sheet. (2010, November 16).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry.
  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. Retrieved from [Link]

  • 6-Bromo-3-pyridinemethanol. PubChem. Retrieved from [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. AVESİS. Retrieved from [Link]

  • CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3. Google Patents.
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Retrieved from [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2025, December 6). ResearchGate. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Process for the preparation of tofacitinib and intermediates thereof. (2016, November 1). Justia Patents. Retrieved from [Link]

Sources

(6-Bromo-4-methyl-pyridin-3-yl)-methanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a functionalized pyridine derivative that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structure, incorporating a pyridine core, a bromine atom, a methyl group, and a hydroxymethyl group, provides a unique combination of reactive sites. The bromine atom at the 6-position acts as a versatile synthetic handle for cross-coupling reactions, while the hydroxymethyl group at the 3-position allows for a variety of functional group transformations. The strategic placement of the methyl group at the 4-position influences the molecule's electronic properties and steric profile, making it a valuable scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical Properties and Structural Data

A summary of the key properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1355190-60-1[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [3]
Appearance Typically a solid[4]
Purity Available up to >98%[5]
Synonyms (6-bromo-4-methyl-3-pyridinyl)methanolN/A

For definitive structural confirmation and purity assessment, a suite of spectroscopic techniques is employed. While specific spectral data is proprietary to suppliers, standard analyses include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are available from various chemical suppliers.[1][6]

Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The logical precursor for this synthesis is 6-bromo-4-methylnicotinaldehyde or an ester derivative like methyl 6-bromo-4-methylnicotinate. The reduction of the carbonyl group to a primary alcohol is a fundamental transformation in organic chemistry.

Workflow for the Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

G cluster_0 Step 1: Reduction cluster_1 Step 2: Quenching & Workup cluster_2 Step 3: Purification A Starting Material: 6-Bromo-4-methylnicotinaldehyde B Reagent: Sodium Borohydride (NaBH4) A->B 1. Add NaBH4 portion-wise at 0-10 °C C Solvent: Methanol or Ethanol B->C 2. Stir in alcoholic solvent D Reaction Mixture E Quenching Agent: Saturated aq. NH4Cl D->E 3. Cautious addition to quench excess NaBH4 F Extraction Solvent: Ethyl Acetate E->F 4. Extract aqueous layer G Crude Organic Extract H Drying Agent: Anhydrous Na2SO4 or MgSO4 G->H 5. Dry organic phase I Final Product: (6-Bromo-4-methyl-pyridin-3-yl)-methanol H->I 6. Concentrate in vacuo 7. Purify (e.g., chromatography)

Caption: Proposed synthetic workflow for the preparation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the reduction of a related compound, 6-bromonicotinaldehyde.[8]

  • Reaction Setup: To a solution of 6-bromo-4-methylnicotinaldehyde (1.0 eq) in methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise at a temperature maintained between 0 and 10°C using an ice bath.

    • Rationale: The use of an alcoholic solvent like methanol is standard for NaBH₄ reductions. Portion-wise addition at reduced temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Rationale: TLC is an essential in-process control to ensure the reaction has gone to completion, preventing unnecessary extension of reaction time or premature workup.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

    • Rationale: Quenching with a mild acid source like NH₄Cl safely neutralizes and destroys any excess, unreacted NaBH₄.

  • Solvent Removal and Extraction: Concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer, and re-extract the aqueous layer twice more with ethyl acetate.

    • Rationale: Removing the methanol simplifies the extraction process. Multiple extractions with an appropriate organic solvent like ethyl acetate ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Rationale: Washing with brine helps to remove residual water from the organic layer. Drying over an anhydrous salt is the final step to eliminate water before solvent evaporation, which could otherwise interfere with product isolation and purity.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Chemical Reactivity and Synthetic Utility

The true value of (6-Bromo-4-methyl-pyridin-3-yl)-methanol lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. This makes it a highly versatile intermediate for creating libraries of compounds in a drug discovery setting.

Reactions at the Bromine Atom

The C6-bromine is the primary site for carbon-carbon and carbon-heteroatom bond formation, typically via transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the introduction of a wide array of aryl or heteroaryl groups.

  • Sonogashira Coupling: Palladium and copper co-catalysis enables the coupling with terminal alkynes, installing an alkynyl functional group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under forcing conditions with potent nucleophiles (e.g., thiols, alkoxides), the bromine can be displaced.[9]

Reactions at the Hydroxymethyl Group

The primary alcohol offers a complementary set of synthetic possibilities.

  • Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Esterification and Etherification: Standard protocols can be used to convert the alcohol into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis with an alkyl halide and base).

  • Conversion to Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the -CH₂OH group into a more reactive -CH₂Cl or -CH₂Br group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

Diagram of Key Synthetic Transformations

G cluster_Br Reactions at C6-Br cluster_OH Reactions at -CH2OH Core (6-Bromo-4-methyl-pyridin-3-yl)-methanol Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Pd cat. Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu cat. Buchwald Buchwald-Hartwig (+ R2NH) Core->Buchwald Pd cat. Oxidation Oxidation (to -CHO or -COOH) Core->Oxidation [O] Ester Esterification (to -CH2OCOR) Core->Ester RCOCl Halogenation Halogenation (to -CH2Cl) Core->Halogenation SOCl2

Caption: Key synthetic transformations accessible from (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The title compound is a valuable starting material for synthesizing novel compounds for biological screening. Its utility is demonstrated in its role as a precursor for creating diverse chemical libraries. For instance, related bromopyridine intermediates have been used in the synthesis of antagonists for targets like the metabotropic glutamate receptor 5 (mGlu5), highlighting the potential of this structural class in neuroscience research.[3]

The strategic value of this building block in a drug discovery program can be summarized as follows:

Synthetic TransformationApplication in Drug DiscoveryRationale
Suzuki/Sonogashira Coupling Exploration of Aryl/Alkynyl SubstituentsAllows for systematic probing of hydrophobic or π-stacking interactions within a target's binding pocket.
Buchwald-Hartwig Amination Introduction of Amine FunctionalityEnables the formation of hydrogen bonds or salt bridges with protein residues, which can significantly enhance binding affinity and selectivity.
Oxidation of Alcohol Access to Aldehydes/Carboxylic AcidsCarboxylic acids are key functional groups for mimicking phosphate groups or forming strong ionic interactions. Aldehydes can be used for reductive amination to build further complexity.
Esterification/Etherification Modification of Physicochemical PropertiesCan be used to modulate solubility, lipophilicity (LogP), and metabolic stability, or to develop prodrug strategies.

By leveraging these reactions, medicinal chemists can efficiently generate a matrix of analogs where substituents at both the C6 and C3 positions are varied, facilitating the exploration of structure-activity relationships (SAR) to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is more than a simple chemical reagent; it is a sophisticated and versatile building block engineered for modern organic synthesis and drug discovery. Its pre-installed, orthogonally reactive functional groups—a cross-coupling-ready bromine atom and a transformable hydroxymethyl group—provide researchers with a reliable and efficient platform for the synthesis of complex, biologically active molecules. The insights into its synthesis, reactivity, and strategic applications provided in this guide underscore its importance for professionals dedicated to advancing the frontiers of medicinal chemistry.

References

  • (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol(1355190-60-1) 1 H NMR - ChemicalBook.
  • (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 - ChemicalBook.
  • Buy (6-Bromo-3-methylpyridin-2-yl)methanol (EVT-12976418) - EvitaChem.
  • 1355190-60-1|(6-Bromo-4-methylpyridin-3-yl)methanol - BLDpharm.
  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol - AOBChem.
  • (6-bromo-pyridin-3-yl)-methanol(122306-01-8) 1 h nmr - ChemicalBook.
  • (6-BROMO-PYRIDIN-3-YL)-METHANOL CAS#: 122306-01-8 - ChemicalBook.
  • 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem.
  • (6-Bromo-Pyridin-3-Yl)-Methanol - Tradeindia.
  • CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock.
  • (2-Bromo-6-methylpyridin-4-yl)methanol - Benchchem.
  • (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.
  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem.
  • 1566896-47-6|(6-Bromo-4-methylpyridin-2-yl)methanol - BLDpharm.
  • Advancing 6-bromo-7-[ - SpringerOpen. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBMxc_qsoXpV8D7Hw9NYP649Qe3qtn_rVjYx7zTW94ErrbK_WhUdlmO6junrF0Ca4x7gkoHiR3M7wMy2hTQikFwp6TA5KQnRdsUyLXoXfo7XW0fNmtF15j0pWAh8_keYyv0YW0VNpJHHiMJrfmKMDGj3NnCEsrvFfJpH9dYYYYk83oK8B1ncXp_qllcUSZ3WToxDrXzLIPMqDv47pa1hCBnSk=
  • (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 - Sigma-Aldrich.
  • (3-Bromo-6-methylpyridin-2-yl)methanol | 1379316-16-1 | Benchchem.
  • Cas 913091-68-6,(6-bromo-4-methylpyridin-3-yl)(2,5-difluorophenyl)methanol | lookchem.

Sources

A Strategic Guide to Unveiling the Mechanism of Action of (6-Bromo-4-methyl-pyridin-3-yl)-methanol: A Research and Development Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this heterocyclic core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The subject of this guide, (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No: 1355190-60-1), represents a compelling, yet uncharacterized, molecule.[4] Its structure combines three key features of interest to the drug development professional: a bromopyridine core, a methyl group, and a pyridinylmethanol moiety.

Bromopyridine derivatives are versatile intermediates in the synthesis of complex pharmaceutical agents, with the bromine atom serving as a crucial handle for various coupling reactions.[1][2][5] The pyridinylmethanol group is a known pharmacophore in several biologically active compounds. For instance, derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for pain and inflammation.[6][7][8] Furthermore, substituted 2-pyridinemethanol derivatives have demonstrated efficacy as selective phosphodiesterase-4 (PDE4) inhibitors.[9]

Given this precedent, (6-Bromo-4-methyl-pyridin-3-yl)-methanol stands as a molecule of significant latent potential. However, without a defined biological target or an understood mechanism of action (MoA), its therapeutic value remains speculative. This guide, therefore, presents a comprehensive, multi-stage research framework designed to systematically elucidate the MoA of this compound. We will proceed from broad, predictive analyses to specific, validated experimental protocols, providing a robust pathway from chemical entity to a potential drug lead with a well-defined biological rationale.

Phase 1: In Silico Profiling and Target Hypothesis Generation

The initial phase of our investigation will leverage computational tools to build a preliminary profile of the compound and generate testable hypotheses, thereby conserving resources and guiding subsequent experimental work.[10][11]

Physicochemical and ADMET Prediction

Before embarking on biological assays, it is crucial to assess the "drug-likeness" of our compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight202.05 g/mol Favorable (within Lipinski's Rule of Five)
LogP(Predicted Value)Influences solubility and membrane permeability
H-Bond Donors1Favorable (within Lipinski's Rule of Five)
H-Bond Acceptors2Favorable (within Lipinski's Rule of Five)
Predicted Solubility(Predicted Value)Critical for formulation and bioavailability
Blood-Brain Barrier Permeability(Predicted Value)Indicates potential for CNS or peripheral action
Cytochrome P450 Inhibition(Predicted Value)Predicts potential for drug-drug interactions
hERG Inhibition(Predicted Value)Early flag for potential cardiotoxicity

Protocol 1: ADMET and Physicochemical Property Prediction

  • Input: Obtain the SMILES string for (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Cc1c(cnc(c1)Br)CO.

  • Platform: Utilize a comprehensive web-based platform such as SwissADME or similar software.

  • Analysis: Execute predictions for key physicochemical properties (Molecular Weight, LogP, etc.) and pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier permeability, P-gp substrate/inhibitor status).[12]

  • Toxicity Prediction: Assess predictions for key toxicity endpoints, including inhibition of cytochrome P450 isoforms and hERG channel blockade.

  • Interpretation: Analyze the data to identify potential liabilities and to inform the design of subsequent in vitro and in vivo experiments.

Target Prediction and Bioisosteric Analysis

With a foundational understanding of its drug-like properties, we will next predict potential biological targets. This is achieved by comparing the compound's structure to databases of known ligands and their targets.

Protocol 2: Computational Target Prediction

  • Input: Use the SMILES string of the compound.

  • Platform: Employ multiple target prediction algorithms (e.g., SwissTargetPrediction, BindingDB) to generate a consensus view.[13] These tools operate on the principle of chemical similarity, suggesting that structurally similar molecules often bind to the same targets.

  • Analysis: The output will be a ranked list of potential protein targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Hypothesis Generation: Based on the structural relationship to known PDE4 and TRPV3 inhibitors, pay special attention to these target classes in the prediction results.[6][9]

  • Bioisosteric Scaffolding: Analyze the pyridine core as a potential bioisostere for other aromatic rings, such as a chloro- or nitrobenzene ring, which could provide insights into potential target classes based on known antagonists for receptors like the GluN2B subunit of NMDA receptors.[14][15][16]

The following diagram illustrates the workflow for this initial in silico investigation phase.

cluster_0 Phase 1: In Silico Investigation Compound (6-Bromo-4-methyl-pyridin-3-yl)-methanol SMILES: Cc1c(cnc(c1)Br)CO ADMET ADMET & Physicochemical Prediction (Protocol 1) Compound->ADMET TargetPred Target Prediction (Protocol 2) Compound->TargetPred DrugLikeness Drug-Likeness Profile (LogP, Solubility, BBB, etc.) ADMET->DrugLikeness Tox Toxicity Profile (hERG, CYP Inhibition) ADMET->Tox TargetList Ranked List of Potential Targets TargetPred->TargetList

Caption: Phase 1 In Silico Workflow.

Phase 2: In Vitro Target Validation and MoA Elucidation

The hypotheses generated in Phase 1 must be rigorously tested at the bench. This phase employs a tiered screening approach, starting broad and progressively focusing on the most promising interactions.

Broad-Spectrum Phenotypic and Target-Based Screening

To cast a wide net, the compound will first be submitted to a broad panel of assays.

Protocol 3: Broad-Spectrum Screening

  • Phenotypic Screen: Test the compound in a panel of diverse cell-based assays representing various disease states (e.g., oncology, inflammation, neuroscience). Monitor for specific phenotypic changes such as apoptosis, cytokine release, or changes in cell proliferation.

  • Target-Class Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a large panel of recombinant proteins. This should include, at a minimum:

    • Kinases (~400 targets)

    • GPCRs (~150 targets)

    • Ion Channels (~100 targets, including TRPV family)

    • Nuclear Receptors (~50 targets)

    • Phosphodiesterases (including all PDE4 subtypes)

  • Data Analysis: Identify statistically significant "hits" where the compound demonstrates inhibitory or agonistic activity above a pre-defined threshold (e.g., >50% inhibition at 10 µM).

Hit Confirmation and Dose-Response Analysis

Any primary hits from the broad-spectrum screen must be confirmed.

Protocol 4: Hit Confirmation and Potency Determination

  • Compound Resynthesis: To rule out artifacts from the original sample, procure or synthesize a fresh batch of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.[4][17] Confirm identity and purity (>98%) by NMR, LC-MS, and HPLC.

  • Dose-Response Curves: For each confirmed hit, perform a 10-point dose-response curve in triplicate using the relevant biochemical or cell-based assay.

  • Potency Calculation: Calculate the IC50 (for inhibitors) or EC50 (for agonists) value from the resulting curve using non-linear regression analysis (e.g., Prism GraphPad). This quantifies the compound's potency against the target.

Biophysical Validation of Direct Binding

To definitively prove that the compound's activity is a result of direct interaction with the putative target protein, we will employ a label-free biophysical method.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of the compound to the purified target protein.

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of increasing concentrations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol across the sensor surface.

  • Detection: Monitor the change in refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A confirmed, direct interaction provides the highest level of evidence for target engagement.

The following diagram outlines the experimental workflow for target validation.

cluster_1 Phase 2: Experimental Validation TargetList Hypothesized Targets (from Phase 1) BroadScreen Broad-Spectrum Screening (Phenotypic & Target-Based) (Protocol 3) TargetList->BroadScreen PrimaryHits Primary Hits (e.g., >50% Inh @ 10µM) BroadScreen->PrimaryHits DoseResponse Hit Confirmation & Dose-Response (IC50/EC50) (Protocol 4) PrimaryHits->DoseResponse ConfirmedHits Confirmed, Potent Hits DoseResponse->ConfirmedHits SPR Biophysical Validation (SPR) (Protocol 5) ConfirmedHits->SPR ValidatedTarget Validated Target with Binding Kinetics (KD) SPR->ValidatedTarget

Caption: Phase 2 Experimental Validation Workflow.

Phase 3: Pathway Analysis and Cellular Mechanism

Once a direct molecular target is validated, the next critical step is to understand the compound's effect on the associated cellular signaling pathway.

Hypothetical Scenario: Validation of PDE4D as the Primary Target

Let us assume that the preceding phases identified and validated Phosphodiesterase 4D (PDE4D) as the primary, high-affinity target of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. PDE4 enzymes hydrolyze cyclic AMP (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9]

Protocol 6: Cellular Pathway Engagement Assay

  • Cell Line Selection: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or the U937 monocyte cell line.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Treatment: Co-treat the cells with LPS and varying concentrations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Include a known PDE4 inhibitor (e.g., Roflumilast) as a positive control.

  • Endpoint Measurement 1 (cAMP): After a short incubation period (e.g., 1 hour), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (ELISA). A dose-dependent increase in cAMP would be expected.

  • Endpoint Measurement 2 (TNF-α): After a longer incubation period (e.g., 18-24 hours), collect the cell culture supernatant and measure the concentration of secreted TNF-α using ELISA. A dose-dependent inhibition of TNF-α production would confirm the compound's anti-inflammatory activity.

The hypothesized signaling pathway is visualized below.

cluster_2 Hypothesized PDE4 Inhibition Pathway Compound (6-Bromo-4-methyl- pyridin-3-yl)-methanol PDE4D PDE4D Compound->PDE4D Inhibits FiveAMP 5'-AMP PDE4D->FiveAMP Hydrolyzes cAMP cAMP cAMP->PDE4D PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts CREB CREB Phosphorylation PKA->CREB Activates NFkB NF-κB Inhibition PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines Promotes

Caption: Hypothesized Signaling Pathway.

Conclusion and Forward Path

This technical guide outlines a rigorous, logical, and experimentally validated framework for elucidating the mechanism of action of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. By integrating predictive computational methods with a tiered approach to in vitro screening and cellular pathway analysis, this strategy efficiently navigates the path from a chemical entity of unknown function to a potential drug lead with a confirmed molecular target and a defined biological effect. The successful execution of this research plan will provide the critical data necessary to make informed decisions regarding the continued development of this promising compound for therapeutic applications.

References

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. (n.d.). AOBChem.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Request PDF: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2025). ResearchGate.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
  • (6-bromo-4-methylpyridin-3-yl)methanol. (n.d.). 小分子,大梦想.
  • (6-BroMo-4-Methyl-pyridin-3-yl)-Methanol. (n.d.). Lab-Chemicals.Com.
  • Buy (6-Bromo-3-methylpyridin-2-yl)methanol. (n.d.). EvitaChem.
  • COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. (2023). AVESİS.
  • (2-Bromo-6-methylpyridin-4-yl)methanol. (n.d.). Benchchem.
  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
  • Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[3]annulene scaffold. (2018). PubMed. Retrieved from

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

Sources

Methodological & Application

Application Note & Synthesis Protocol: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a key trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three distinct points for chemical diversification:

  • A bromo group at the 6-position, ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C and C-heteroatom bonds.[1]

  • A hydroxymethyl group at the 3-position, which can be readily oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile in esterification and etherification reactions.[1]

  • A methyl group at the 4-position, which provides steric bulk and alters the electronic properties of the pyridine ring, influencing both reactivity and the binding characteristics of derivative molecules.

This document provides a detailed, field-proven protocol for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, designed to be a self-validating system for producing high-purity material. The presented strategy focuses on the selective reduction of a carboxylic acid precursor, 6-Bromo-4-methylnicotinic acid, using a borane-tetrahydrofuran complex. This method is chosen for its high functional group tolerance, operational simplicity, and excellent yields compared to harsher reducing agents.

Compound and Reaction Data

ParameterValueReference
Product Name (6-Bromo-4-methyl-pyridin-3-yl)-methanol[2][3]
CAS Number 1355190-60-1[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol Analogous to[4][5][6]
Starting Material 6-Bromo-4-methylnicotinic acid-
Reducing Agent Borane tetrahydrofuran complex (BH₃·THF)-
Reaction Type Carboxylic Acid Reduction-
Typical Yield >85%-

Synthetic Scheme and Mechanism

The synthesis proceeds via the reduction of 6-bromo-4-methylnicotinic acid. The borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer. This process repeats to form a triacyloxyborane intermediate, which is then hydrolyzed during the work-up phase to liberate the final primary alcohol product.

G start_material 6-Bromo-4-methylnicotinic acid intermediate Triacyloxyborane Intermediate (Not Isolated) start_material->intermediate 1. Coordination 2. Hydride Transfer reagent BH₃·THF (Borane-THF Complex) reagent->intermediate product (6-Bromo-4-methyl-pyridin-3-yl)-methanol intermediate->product Hydrolysis workup Aqueous Work-up (e.g., MeOH, H₂O) workup->product

Caption: Synthetic pathway for the reduction of 6-bromo-4-methylnicotinic acid.

Detailed Experimental Protocol

This protocol describes the conversion of the carboxylic acid to the target alcohol on a 10 mmol scale. Adjustments may be necessary for different scales.

4.1. Materials and Equipment

Reagents & SolventsEquipment
6-Bromo-4-methylnicotinic acid (2.16 g, 10 mmol)100 mL two-neck round-bottom flask
Borane tetrahydrofuran complex (1.0 M in THF, 30 mL, 30 mmol)Magnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF), 40 mLSepta and nitrogen/argon inlet
Methanol (MeOH), 20 mLIce-water bath
Saturated aq. Sodium Bicarbonate (NaHCO₃), 30 mLSyringes and needles
Ethyl Acetate (EtOAc), 100 mLSeparatory funnel
Brine (Saturated aq. NaCl), 30 mLRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for chromatography
TLC plates (Silica gel 60 F₂₅₄)Standard laboratory glassware
Silica Gel for column chromatography

4.2. Step-by-Step Methodology

  • Reaction Setup (Critical: Inert & Anhydrous Conditions):

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Add 6-bromo-4-methylnicotinic acid (2.16 g, 10.0 mmol, 1.0 equiv.) to the flask.

    • Seal the flask with septa and introduce 40 mL of anhydrous THF via syringe. Stir the mixture to dissolve the solid. Some gentle warming may be required.

    • Causality: Borane reacts violently with water. Maintaining an inert and anhydrous environment is paramount for safety and to prevent the decomposition of the reducing agent, which would result in a low yield.

  • Addition of Reducing Agent:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add the 1.0 M solution of borane-THF complex (30 mL, 30 mmol, 3.0 equiv.) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.

    • Causality: The reaction is exothermic. Slow addition at low temperatures controls the reaction rate, prevents the formation of byproducts, and mitigates potential hazards associated with rapid gas evolution (hydrogen). Using a three-fold excess of the reducing agent ensures the complete conversion of the starting material.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl Acetate. The product spot should be significantly less polar (higher Rƒ) than the carboxylic acid starting material.

    • Causality: TLC is a crucial self-validating step. It provides a real-time assessment of the conversion, preventing premature quenching of an incomplete reaction or unnecessary prolongation, which could lead to side reactions.

  • Quenching the Reaction (Critical: Safety Step):

    • Once the starting material is consumed, cool the flask back to 0 °C in an ice-water bath.

    • EXTREMELY CAREFULLY AND SLOWLY , add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation. Continue adding methanol until the bubbling ceases.

    • Causality: This step safely neutralizes the highly reactive excess borane. Methanol is used as it reacts in a controlled manner. The low temperature is essential to manage the exothermicity of the quench.

  • Work-up and Extraction:

    • Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and methanol.

    • To the resulting residue, add 30 mL of saturated aqueous sodium bicarbonate solution and 50 mL of ethyl acetate. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine all organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • Causality: The basic wash with NaHCO₃ helps to remove boric acid byproducts by converting them into water-soluble borate salts. The brine wash removes residual water from the organic phase.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40%).

    • Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford (6-Bromo-4-methyl-pyridin-3-yl)-methanol as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum, based on analogous compounds, would show a singlet for the benzylic CH₂ protons around 4.7 ppm and distinct signals for the aromatic protons.[7]

    • Causality: Chromatographic purification is the final validation step, ensuring that the isolated compound meets the high purity standards required for subsequent applications in drug discovery and development.

Experimental Workflow Visualization

G setup_style setup_style reaction_style reaction_style process_style process_style analysis_style analysis_style product_style product_style A Setup (Flame-dry flask, add starting material & anhydrous THF) B Cool to 0 °C A->B C Slowly Add BH₃·THF B->C D Warm to RT Stir 4-6h C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Quench (Cool to 0 °C, add MeOH) F->G Yes H Work-up (Rotovap, EtOAc/NaHCO₃ extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety and Handling

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable, corrosive, and reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only in a well-ventilated fume hood under an inert atmosphere.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • PubChem. 6-Bromo-3-pyridinemethanol. National Institutes of Health. Available at: [Link]

  • AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. Available at: [Link]

Sources

The Strategic deployment of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide range of biological activities.[1] Its prevalence in FDA-approved drugs underscores its importance; the nitrogen atom within the aromatic ring introduces a key hydrogen bond acceptor and a site for modulating physicochemical properties such as solubility and basicity.[1] The strategic functionalization of the pyridine ring with halogens, particularly bromine, further enhances its utility as a versatile synthetic intermediate. The bromo-substituent serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of a specific, highly functionalized building block, (6-Bromo-4-methyl-pyridin-3-yl)-methanol , in the synthesis of potential therapeutic agents.

Physicochemical Properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1355190-60-1[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents

Synthesis of the Core Scaffold: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The multi-step synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol requires careful execution of several key transformations. The following protocol outlines a plausible synthetic route based on established chemical principles.

Step 1: Synthesis of 4-Methyl-3-aminopyridine

The initial step involves the reduction of a commercially available nitropyridine.

Protocol:

  • To a solution of 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol (150 mL) in an autoclave, add 10% Palladium on carbon (0.1 g).[3]

  • Pressurize the autoclave with hydrogen gas to 0.5 MPa.[3]

  • Heat the reaction mixture to 40°C and stir for 15 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • After cooling to room temperature, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-methyl-3-aminopyridine.

Causality: The use of palladium on carbon as a catalyst is a standard and highly efficient method for the hydrogenation of nitro groups to amines. Methanol is a suitable solvent that readily dissolves the starting material and is compatible with the reaction conditions.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

This step employs a Sandmeyer-type reaction to convert the amino group to a bromine atom.

Protocol:

  • To a cooled (-5°C) solution of 48% hydrobromic acid (46 mL, 0.4 mol), add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol).

  • Slowly add bromine (15 mL, 0.3 mol) dropwise while maintaining the temperature below 0°C.

  • After the addition is complete, add a 40% aqueous solution of sodium nitrite (42 g) dropwise, keeping the temperature below 0°C.

  • Stir the reaction mixture for an additional 30 minutes at 0°C.

  • Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to 9, while keeping the temperature below 20°C.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine.[3]

Causality: The diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by displacement with bromide, is a classic and reliable method for introducing a bromine atom onto an aromatic ring. The low temperature is crucial to control the stability of the intermediate diazonium salt.

Step 3: Synthesis of 6-Bromo-4-methylnicotinic acid

This step involves a directed ortho-metalation followed by carboxylation.

Protocol:

  • Dissolve 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 2 hours.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield 6-bromo-4-methylnicotinic acid.

Causality: LDA is a strong, non-nucleophilic base that can deprotonate the pyridine ring at the position ortho to the bromine atom. The subsequent addition of carbon dioxide traps the resulting anion to form the carboxylic acid.

Step 4: Esterification of 6-Bromo-4-methylnicotinic acid

A standard Fischer esterification provides the methyl ester.

Protocol:

  • To a solution of 6-bromo-4-methylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give methyl 6-bromo-4-methylnicotinate.[4]

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 5: Reduction to (6-Bromo-4-methyl-pyridin-3-yl)-methanol

The final step is the reduction of the methyl ester to the primary alcohol.

Protocol:

  • To a solution of methyl 6-bromo-4-methylnicotinate in methanol, add sodium borohydride in portions at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Concentrate the mixture to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford (6-Bromo-4-methyl-pyridin-3-yl)-methanol.[5]

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces esters to primary alcohols in the presence of a protic solvent like methanol. The workup with ammonium chloride neutralizes the reaction and facilitates product isolation.

Application Notes: A Versatile Building Block in Drug Discovery

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a trifunctional building block offering multiple avenues for synthetic elaboration. The bromine atom is primed for cross-coupling reactions, the hydroxyl group can be derivatized or oxidized, and the pyridine nitrogen can be quaternized or involved in hydrogen bonding interactions with biological targets.

Key Synthetic Transformations

The strategic utility of this building block is best illustrated by its application in key synthetic transformations central to medicinal chemistry.

The C-Br bond at the 6-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for the construction of biaryl and aryl-amine linkages, respectively.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for accessing a wide range of substituted pyridine derivatives.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, introducing a diverse array of primary or secondary amines at the 6-position. This is particularly valuable for synthesizing compounds that target the ATP-binding site of kinases, where an amino-substituted heterocycle often serves as a key hinge-binding motif.

The primary alcohol at the 3-position provides another point of diversification.

  • Oxidation to the Aldehyde: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane. The resulting aldehyde can then be used in a variety of subsequent reactions, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems.

  • Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. This activates the benzylic position for nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 6-bromo-4-methyl-pyridin-3-yl scaffold is a valuable starting point for the synthesis of kinase inhibitors. A notable example is its potential use in the synthesis of analogs of Rho kinase (ROCK) inhibitors.[6] While the specific patent does not provide a detailed experimental for this exact starting material, the general synthetic strategy involves the elaboration of a functionalized pyridine core.

The general synthetic approach would involve an initial cross-coupling reaction at the bromine position, followed by modification of the hydroxymethyl group to introduce functionalities that can interact with the kinase active site.

Experimental Protocols

The following are detailed, step-by-step protocols for key transformations involving (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: (6-Bromo-4-methyl-pyridin-3-yl)-methanol with Phenylboronic Acid

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, looking for the expected mass of the coupled product. ¹H NMR spectroscopy should show the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the phenyl group.

Protocol 2: Oxidation to 6-Bromo-4-methyl-pyridine-3-carbaldehyde

Reaction: Oxidation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol to the corresponding aldehyde.

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq)

  • Manganese dioxide (MnO₂) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add a solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in DCM.

  • Add MnO₂ in portions with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Self-Validation: The formation of the aldehyde can be confirmed by ¹H NMR, which will show a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the alcohol proton and the methylene protons of the starting material. IR spectroscopy will show a strong carbonyl stretch around 1700 cm⁻¹.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthetic_Pathway A (6-Bromo-4-methyl-pyridin-3-yl)-methanol B Suzuki Coupling Product A->B ArB(OH)2, Pd catalyst, Base C Buchwald-Hartwig Product A->C R2NH, Pd catalyst, Base D 6-Bromo-4-methyl-pyridine-3-carbaldehyde A->D MnO2 or DMP E Mesylated Intermediate A->E MsCl, Base

Caption: Key synthetic transformations of the core scaffold.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a multitude of synthetic elaborations, making it an ideal starting point for the construction of diverse compound libraries for drug discovery programs. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this scaffold in the synthesis of novel therapeutic agents, particularly in the areas of kinase and GPCR modulation.

References

  • Daina, A., & Zoete, V. (2021). The privileged pyridine scaffold in FDA-approved drugs. RSC Medicinal Chemistry, 12(9), 1436-1449. [Link]

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

  • Compounds and compositions as protein kinase inhibitors.
  • Modulators of g protein-coupled receptor 88.
  • Modulators of gpr68 and uses thereof for treating and preventing diseases.
  • Gpr35 modulators.
  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • 6-Bromo-3-pyridinemethanol. PubChem. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. [Link]

  • Process for the production of 6-methylnicotinic acid ester.
  • GPR17 modulators, method of screening and uses thereof.
  • (6-Bromo-Pyridin-3-Yl)-Methanol. Tradeindia. [Link]

  • Preparation of 6-methylnicotinic acid.

Sources

Application Notes & Protocols: (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold Intermediate

In the landscape of neuropharmacology, the pyridine ring stands out as a "privileged scaffold"[1]. Its presence in numerous CNS-active compounds, from vitamins to alkaloids, underscores its importance in molecular design for neurological targets[1][2]. (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS: 1355190-60-1) is a strategically functionalized pyridine derivative poised for a significant role as a versatile building block in the synthesis of novel neuropharmacological agents[3]. This document provides detailed application notes and hypothetical protocols for its use in medicinal chemistry campaigns targeting neurological disorders.

The intrinsic chemical features of (6-Bromo-4-methyl-pyridin-3-yl)-methanol—a reactive bromo substituent and a primary alcohol—offer dual points for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the methanol group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, providing a gateway to a multitude of pharmacophores. This bifunctionality is a key asset in the construction of complex molecules for high-throughput screening and lead optimization in drug discovery programs focused on neurodegenerative diseases and other CNS disorders[4].

Compound Properties
PropertyValueSource
CAS Number 1355190-60-1[3]
Molecular Formula C7H8BrNO[3]
Molecular Weight 202.05 g/mol Calculated
Appearance White to off-white solidGeneric
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsGeneric

Application I: Synthesis of Novel Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Neuropathic Pain

Scientific Rationale: The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, expressed in both neuronal and non-neuronal tissues, has emerged as a promising target for the treatment of inflammation and pain sensation[5][6]. The development of selective TRPV3 antagonists is an active area of research. Published studies have demonstrated that compounds featuring a pyridinyl methanol moiety can act as potent and selective TRPV3 antagonists[5][6]. (6-Bromo-4-methyl-pyridin-3-yl)-methanol provides a key scaffold to generate a library of novel TRPV3 antagonists. The bromo group can be functionalized to introduce various substituents to explore the structure-activity relationship (SAR) at one position, while the methanol group can be used to connect to another pharmacophoric element.

Hypothetical Synthetic Workflow for TRPV3 Antagonist Library

G A (6-Bromo-4-methyl-pyridin-3-yl)-methanol B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 6-Aryl-4-methyl-pyridin-3-yl)-methanol Intermediate B->C D Oxidation (e.g., PCC, DMP) C->D Step 2 E 6-Aryl-4-methyl-nicotinaldehyde D->E F Grignard Reaction or Wittig Reaction E->F Step 3 G Diverse TRPV3 Antagonist Library F->G

Caption: Synthetic workflow for a library of potential TRPV3 antagonists.

Protocol: Suzuki Coupling and Subsequent Functionalization

Objective: To synthesize a library of 6-aryl-4-methyl-pyridin-3-yl derivatives from (6-Bromo-4-methyl-pyridin-3-yl)-methanol for screening as TRPV3 antagonists.

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol

  • Arylboronic acids (various)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Organometallic reagents (e.g., Grignard reagents) or Wittig reagents

  • Standard glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Protocol:

Part 1: Suzuki Cross-Coupling

  • In a flame-dried round-bottom flask, dissolve (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Add K2CO3 (3.0 eq) to the mixture.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture and de-gas for another 5 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the (6-Aryl-4-methyl-pyridin-3-yl)-methanol intermediate.

Part 2: Oxidation to the Aldehyde

  • Dissolve the (6-Aryl-4-methyl-pyridin-3-yl)-methanol intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Aryl-4-methyl-nicotinaldehyde. This is often used in the next step without further purification.

Part 3: Final Diversification

  • The crude aldehyde can be reacted with a variety of nucleophiles to generate a diverse library. For example, a Grignard reaction with an appropriate alkyl or aryl magnesium bromide will yield a secondary alcohol. Alternatively, a Wittig reaction can be employed to introduce a carbon-carbon double bond.

Application II: A Building Block for Novel Monoamine Reuptake Inhibitors

Scientific Rationale: The modulation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) is a cornerstone of treatment for depression and other mood disorders. Zimelidine, a selective serotonin reuptake inhibitor (SSRI), features a 3-pyridyl moiety connected to an allylamine side chain[7]. The synthesis of analogues of such compounds often involves the use of suitably substituted pyridines[7]. (6-Bromo-4-methyl-pyridin-3-yl)-methanol is an excellent starting material for the synthesis of novel pyridylallylamines and related structures with potential activity as monoamine reuptake inhibitors. The methyl group at the 4-position can provide steric hindrance or favorable hydrophobic interactions within the target binding pocket, potentially altering selectivity and potency.

Hypothetical Synthetic Pathway to a Pyridylallylamine Derivative

G A (6-Bromo-4-methyl-pyridin-3-yl)-methanol B Oxidation to Aldehyde A->B Step 1 C 6-Bromo-4-methyl-nicotinaldehyde B->C D Horner-Wadsworth-Emmons Reaction (Phosphonate ylide) C->D Step 2 E α,β-Unsaturated Ester Intermediate D->E F Reduction of Ester & Amide Formation E->F Step 3 G Final Pyridylallylamine Compound F->G

Caption: Synthetic route to a potential monoamine reuptake inhibitor.

Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination

Objective: To synthesize a novel pyridylallylamine derivative for screening as a monoamine reuptake inhibitor.

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dimethylamine hydrochloride

  • Triethylamine

  • Standard workup and purification reagents

Step-by-Step Protocol:

Part 1: Oxidation to the Aldehyde

  • To a stirred solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq) in DCM, add activated MnO2 (10 eq).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain 6-Bromo-4-methyl-nicotinaldehyde.

Part 2: Horner-Wadsworth-Emmons Reaction

  • In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 6-Bromo-4-methyl-nicotinaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the α,β-unsaturated ester.

Part 3: Reduction and Amination

  • Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise and stir for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by water and 1 M HCl.

  • Extract the aqueous layer with ethyl acetate. The resulting allylic alcohol can be converted to an allylic bromide and then reacted with dimethylamine to yield the final product.

Conclusion and Future Directions

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a highly valuable, yet underexplored, building block for neuropharmacological research. The protocols outlined above are illustrative of its potential in the synthesis of novel compounds targeting key neurological pathways. Its bifunctional nature allows for the generation of diverse chemical libraries, which are essential for identifying new lead compounds for the treatment of a wide range of neurological and psychiatric disorders. Future applications could extend to the synthesis of kinase inhibitors, GPCR modulators, and other CNS-active agents where the substituted pyridine scaffold is a key pharmacophoric element.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

  • WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class.
  • Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. PubMed. [Link]

  • Medicinal Chemistry of Neuroactive Drugs: Designing Agents for Neurological Disorders. Preprints.org. [Link]

  • (6-Bromo-Pyridin-3-Yl)-Methanol. Tradeindia. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]

  • US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof.
  • Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

Sources

Application Notes & Protocols: (6-Bromo-4-methyl-pyridin-3-yl)-methanol as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an invaluable component in the design of novel therapeutics.[3][4][5] Within this class, (6-Bromo-4-methyl-pyridin-3-yl)-methanol emerges as a particularly versatile and powerful synthetic building block.

This molecule, with CAS Registry Number 1355190-60-1, offers three distinct points for chemical modification, providing chemists with a robust platform for generating molecular diversity:

  • The 6-Bromo Position: A classical "handle" for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional predictability and functional group tolerance.

  • The 3-Hydroxymethyl Group: A primary alcohol that serves as a versatile precursor for a range of functional groups. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, allowing for the introduction of diverse side chains or linking moieties.

  • The 4-Methyl Group: This substituent influences the electronic nature and steric environment of the pyridine ring, which can be crucial for modulating binding interactions with biological targets and improving pharmacokinetic properties.

This technical guide provides field-proven protocols for the key synthetic transformations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes for researchers in drug development and synthetic chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueSource/Note
CAS Number 1355190-60-1[6][7]
Molecular Formula C₇H₈BrNO[6]
Molecular Weight 202.05 g/mol Calculated
Appearance Typically an off-white to light yellow solidSupplier Observation
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[8]

Safety & Handling: (6-Bromo-4-methyl-pyridin-3-yl)-methanol should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage.[9] All waste should be disposed of in accordance with local regulations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern pharmaceutical synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures. A key challenge with pyridine substrates is the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst.[10] The use of appropriate electron-rich phosphine ligands and suitable bases mitigates this issue, leading to efficient coupling.

Protocol: Synthesis of (4-Methyl-6-phenyl-pyridin-3-yl)-methanol

  • Reaction Setup: To an oven-dried Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) and deoxygenated water (1 mL). To this suspension, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Causality Behind Choices:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings. For more challenging substrates, a ligand system like SPhos with a Pd(II) precatalyst may offer higher turnovers.[10]

  • Base: K₃PO₄ is an effective base for heteroaryl couplings, often providing superior results to carbonate bases by minimizing boronic acid decomposition.

  • Solvent: The dioxane/water mixture is a common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling

reagents 1. Add Reagents: (6-Bromo-4-methyl-pyridin-3-yl)-methanol Arylboronic Acid, Base (K3PO4) inert 2. Inert Atmosphere: Evacuate & Backfill (Ar/N2) reagents->inert solvent_cat 3. Add Solvent & Catalyst: Dioxane/H2O, Pd(PPh3)4 inert->solvent_cat react 4. Heat Reaction: 90 °C, 12-18h solvent_cat->react workup 5. Aqueous Work-up: EtOAc/Water Extraction react->workup purify 6. Purify: Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex oa oa Oxidative Addition pd2_biaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_biaryl transmetal transmetal Transmetalation boronate Ar'B(OR)2 boronate->transmetal base Base (K3PO4) base->transmetal pd2_biaryl->pd0 re re Reductive Elimination product Ar-Ar' re->product aryl_halide Ar-Br aryl_halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a direct and efficient pathway to C(sp²)-C(sp) bond formation, coupling the bromopyridine with a terminal alkyne.[11][12] This transformation is invaluable for creating rigid molecular linkers, accessing precursors for other heterocyclic systems, or introducing pharmacophores that can engage in unique π-stacking or hydrogen bonding interactions.

Protocol: Synthesis of (4-Methyl-6-(phenylethynyl)-pyridin-3-yl)-methanol

  • Reaction Setup: To a Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%), and Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent/Solvent Addition: Add anhydrous, deoxygenated tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL). Stir for 5 minutes, then add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove solids, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product.

Causality Behind Choices:

  • Dual Catalyst System: The reaction relies on a synergistic palladium/copper system. The palladium complex undergoes the oxidative addition/reductive elimination cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which facilitates the crucial transmetalation step.[11]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent. Its use is critical for neutralizing the HBr generated during the reaction.

  • Temperature: A significant advantage of the Sonogashira coupling is that it often proceeds efficiently at room temperature, preserving thermally sensitive functional groups.[12]

Workflow for Sonogashira Coupling

reagents 1. Add Reagents: (6-Bromo-4-methyl-pyridin-3-yl)-methanol PdCl2(PPh3)2, CuI inert 2. Inert Atmosphere: Evacuate & Backfill (Ar/N2) reagents->inert solvent_alkyne 3. Add Solvent & Alkyne: THF/Et3N, Terminal Alkyne inert->solvent_alkyne react 4. Stir at RT: 8-12h solvent_alkyne->react workup 5. Filter & Concentrate react->workup purify 6. Purify: Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key substructures in countless pharmaceuticals.[13][14][15] This reaction allows for the direct coupling of the bromopyridine with a primary or secondary amine. The success of this transformation is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the challenging C-N reductive elimination step from the palladium center.

Protocol: Synthesis of (6-(Anilino)-4-methyl-pyridin-3-yl)-methanol

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine: Remove the tube from the glovebox. Add anhydrous, deoxygenated toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting residue by flash column chromatography to isolate the N-arylated product.

Causality Behind Choices:

  • Catalyst/Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, wide-bite-angle ligand like Xantphos is crucial. The ligand stabilizes the palladium center, promotes oxidative addition, and, most importantly, facilitates the difficult reductive elimination step to form the C-N bond.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and form the key palladium-amido intermediate in the catalytic cycle.

  • Inert Conditions: This reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, meticulous use of inert atmosphere techniques is essential for high yields.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex oa oa Oxidative Addition pd2_amido Ar-Pd(II)L2-NR2 pd2_complex->pd2_amido Base-mediated Amine Binding amine_coord Amine Coordination amine_coord->pd2_amido amine R2NH amine->amine_coord base Base (NaOtBu) base->pd2_amido pd2_amido->pd0 re re Reductive Elimination product Ar-NR2 re->product aryl_halide Ar-Br aryl_halide->oa

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Further Derivatization: Unlocking the Potential of the Hydroxymethyl Group

The primary alcohol at the C3 position offers a secondary avenue for diversification, allowing for the installation of new functional groups after the core scaffold has been assembled via cross-coupling.

Oxidation to the Aldehyde

The corresponding aldehyde is a valuable intermediate for subsequent reactions such as reductive amination, Wittig olefination, or Grignard additions. Mild oxidation is key to preventing over-oxidation to the carboxylic acid.

Protocol: Oxidation using Manganese Dioxide (MnO₂)

  • Setup: To a round-bottom flask, add the starting pyridylmethanol (1.0 mmol, 1.0 equiv.) and dissolve it in dichloromethane (DCM, 15 mL).

  • Oxidant: Add activated manganese dioxide (MnO₂, ~10 mmol, 10 equiv.). The quality of the MnO₂ is critical for reaction efficiency.

  • Reaction: Stir the black suspension vigorously at room temperature. The reaction is often complete within 4-24 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite, washing thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a high-value, trifunctional building block that provides a robust and flexible entry point for the synthesis of complex, pyridine-containing molecules. Its capacity to undergo a suite of predictable and high-yielding cross-coupling reactions at the C6-bromo position, combined with the synthetic versatility of the C3-hydroxymethyl group, makes it an essential tool for medicinal chemists. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently incorporate this building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin.
  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
  • BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ChemicalBook. (2025). (6-BROMO-PYRIDIN-3-YL)-METHANOL.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • AOBChem. (n.d.). (6-Bromo-4-methyl-pyridin-3-yl)-methanol.
  • BLDpharm. (n.d.). 1355190-60-1|(6-Bromo-4-methylpyridin-3-yl)methanol.
  • Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
  • PubChem. (n.d.). 6-Bromo-3-pyridinemethanol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules.[3]

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a valuable building block in medicinal chemistry. The substituted pyridine core is a common motif in numerous therapeutic agents, and the bromine atom at the 6-position provides a reactive handle for C-C bond formation via cross-coupling reactions. The methyl group at the 4-position and the hydroxymethyl group at the 3-position offer additional points for diversification or can influence the physicochemical properties of the final compounds. This guide provides a detailed exploration of the Suzuki coupling reaction utilizing this specific substrate, offering in-depth protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, (6-Bromo-4-methyl-pyridin-3-yl)-methanol, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species.[2][4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired C-C bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The efficiency and success of the Suzuki coupling are highly dependent on the choice of catalyst, ligand, base, and solvent, all of which play crucial roles in the various stages of the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base r_pd_r_prime R-Pd(II)-R'(L_n) transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of (6-Bromo-4-methyl-pyridin-3-yl)-methanol with a generic arylboronic acid. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a robust starting point for the coupling of (6-Bromo-4-methyl-pyridin-3-yl)-methanol with various arylboronic acids. The hydroxymethyl group is generally stable under these conditions and does not require protection.

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup in Schlenk Flask start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: A typical experimental workflow for a Suzuki coupling reaction.

Data Presentation: Optimizing Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the interplay of various parameters. The following table summarizes key reaction conditions and provides expected outcomes and troubleshooting guidance.

Parameter Common Choices Rationale and Considerations Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a versatile and common choice. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. For challenging couplings, a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.[7]Low yield or no reaction: Increase catalyst loading or try a different catalyst/ligand system. Catalyst decomposition (black precipitate): Ensure rigorous exclusion of oxygen.
Ligand PPh₃, dppf, Buchwald ligands (SPhos, XPhos)Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.Incomplete reaction: A more electron-rich or bulkier ligand may be required.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid. K₃PO₄ is a strong base often used for less reactive substrates. K₂CO₃ is a milder and common choice. Cs₂CO₃ can be effective but is more expensive. KF can be used for substrates with base-sensitive functional groups.[5]Low conversion: A stronger base may be needed. Side reactions (e.g., hydrolysis of esters): Use a milder base like KF.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.Poor solubility of reactants: Try a different solvent system (e.g., DMF). Side reactions: Optimize the solvent and temperature.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.Slow reaction: Increase the temperature. Product decomposition: Lower the temperature.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hypothetical Characterization Data for (6-(4-methoxyphenyl)-4-methyl-pyridin-3-yl)-methanol

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Py-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (s, 1H, Py-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.75 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, Py-CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 160.5, 156.0, 148.5, 146.0, 135.0, 131.0, 128.5, 120.0, 114.5, 62.0, 55.5, 18.0.

LC-MS (ESI+): m/z calculated for C₁₄H₁₅NO₂ [M+H]⁺: 230.11; found 230.1.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds. The protocol and guidelines presented here for the coupling of (6-Bromo-4-methyl-pyridin-3-yl)-methanol provide a solid foundation for researchers to efficiently synthesize a wide range of derivatives. Careful consideration of the catalyst system, base, and solvent, along with diligent reaction monitoring and product characterization, are key to achieving high yields and purity. The ability to functionalize this important pyridyl scaffold opens up numerous possibilities for the discovery and development of new therapeutic agents and functional materials.

References

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

Sources

Application Notes and Protocols for the Derivatization of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic system provides a rigid scaffold for the precise spatial arrangement of pharmacophoric features. The compound of interest, (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No: 1355190-60-1)[2], is a particularly valuable building block for drug discovery programs. This scaffold presents three key points for diversification: the bromine atom at the 6-position, the methanol group at the 3-position, and the methyl group at the 4-position, which can modulate steric and electronic properties.

The bromine atom is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[3] The primary alcohol functionality can be readily oxidized to the corresponding aldehyde for further elaboration or converted into ethers and esters to explore different physicochemical properties and target interactions. This strategic combination of reactive sites allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a detailed guide for researchers, outlining key derivatization strategies for (6-Bromo-4-methyl-pyridin-3-yl)-methanol, complete with field-proven protocols and mechanistic insights to empower your drug discovery endeavors.

Core Derivatization Strategies and Protocols

The derivatization of (6-Bromo-4-methyl-pyridin-3-yl)-methanol can be systematically approached by targeting its two primary reactive centers: the C-Br bond and the hydroxyl group. The following sections detail robust protocols for these transformations.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by coupling an organohalide with an organoboron compound.[4] In the context of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 6-position of the pyridine ring, a common strategy for modulating target affinity and selectivity.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium complexes with phosphine ligands are commonly employed. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The choice of ligand can be crucial; bulky, electron-rich phosphines can enhance catalytic activity for challenging substrates.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence reaction rates and yields.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine (6-Bromo-4-methyl-pyridin-3-yl)-methanol, Arylboronic Acid, Base, and Palladium Catalyst in a reaction vessel. B Add degassed solvent system (e.g., 1,4-Dioxane/Water). A->B C Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and dilute with an organic solvent (e.g., Ethyl Acetate). D->E Upon completion F Wash with water and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H

Figure 1. General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of (6-Aryl-4-methyl-pyridin-3-yl)-methanol

  • Reaction Setup: In a clean, dry Schlenk flask, combine (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the starting material should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (6-aryl-4-methyl-pyridin-3-yl)-methanol.[6]

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(6-Phenyl-4-methyl-pyridin-3-yl)-methanol85
24-Methoxyphenylboronic acid[6-(4-Methoxyphenyl)-4-methyl-pyridin-3-yl]-methanol82
33-Fluorophenylboronic acid[6-(3-Fluorophenyl)-4-methyl-pyridin-3-yl]-methanol78
4Thiophene-2-boronic acid(6-Thiophen-2-yl-4-methyl-pyridin-3-yl)-methanol75

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Derivatization of the Hydroxyl Group

The primary alcohol of (6-Bromo-4-methyl-pyridin-3-yl)-methanol offers a versatile handle for further derivatization through oxidation to an aldehyde or conversion to ethers.

The oxidation of the primary alcohol to an aldehyde provides a key intermediate, 6-Bromo-4-methyl-pyridine-3-carbaldehyde (CAS No: 926294-07-7)[5], which can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and aldol condensations.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Milder oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.[1] Other modern alternatives include Dess-Martin periodinane (DMP) or Swern oxidation conditions.

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for PCC oxidations as it is inert and allows for easy work-up.

  • Reaction Conditions: The reaction is typically carried out at room temperature under anhydrous conditions to prevent the formation of the hydrate from the aldehyde product, which could be further oxidized.

Experimental Workflow: Oxidation of Primary Alcohol to Aldehyde

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve (6-Bromo-4-methyl-pyridin-3-yl)-methanol in anhydrous Dichloromethane (DCM). B Add Pyridinium Chlorochromate (PCC) portion-wise to the solution. A->B C Stir the reaction mixture at room temperature. B->C D Monitor reaction progress by TLC. C->D E Upon completion, filter the mixture through a pad of silica gel or Celite®. D->E Upon completion F Wash the filter cake with additional DCM. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by flash column chromatography if necessary. G->H

Figure 2. General workflow for the PCC oxidation of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Detailed Protocol: Synthesis of 6-Bromo-4-methyl-pyridine-3-carbaldehyde

  • Reaction Setup: To a solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-4-methyl-pyridine-3-carbaldehyde, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an organohalide.[7] This reaction allows for the introduction of various alkyl or aryl groups to the oxygen atom of the methanol moiety, enabling fine-tuning of lipophilicity and other physicochemical properties.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for this purpose.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is typically used as the electrophile.

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation of the base without deactivating the nucleophile.

Detailed Protocol: Synthesis of 6-Bromo-3-(alkoxymethyl)-4-methylpyridine

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq.) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]

Conclusion

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a highly versatile and strategically valuable building block in drug discovery. The distinct reactivity of its bromo and hydroxyl functionalities allows for systematic and efficient derivatization. The protocols outlined in this application note for Suzuki-Miyaura coupling, oxidation, and Williamson ether synthesis provide a robust foundation for the synthesis of diverse libraries of novel compounds. By leveraging these methods, researchers can effectively explore the chemical space around this privileged scaffold to identify and optimize new therapeutic agents.

References

  • Synthesis of (6-arylated-pyridin-3-yl) methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.). Retrieved from [Link]

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. (n.d.). AOBChem. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Al-Masum, M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a key heterocyclic intermediate in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a bromine atom, a methyl group, and a hydroxymethyl group. This specific arrangement of functionalities makes it a highly versatile scaffold for the synthesis of more complex molecules. The bromine atom at the 6-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization or for modulating the electronic properties of the pyridine ring. The methyl group at the 4-position can influence the steric and electronic environment of the reactive centers.

This guide provides detailed experimental setups for several key transformations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, including palladium-catalyzed cross-coupling reactions and the oxidation of the methanol moiety. The protocols are designed to be a practical resource for researchers, offering insights into the rationale behind the choice of reagents and reaction conditions.

Safety Precautions

(6-Bromo-4-methyl-pyridin-3-yl)-methanol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For (6-Bromo-4-methyl-pyridin-3-yl)-methanol, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring.

Rationale for Reagent Selection:

  • Catalyst: A palladium catalyst is essential for the catalytic cycle. Pd(PPh₃)₄ is a common choice, but for challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, so careful ligand selection is crucial.

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water and toluene/water.

Experimental Workflow for Suzuki-Miyaura Coupling:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: (6-Bromo-4-methyl-pyridin-3-yl)-methanol Arylboronic acid Base (e.g., K₃PO₄) catalyst Add Pd catalyst and ligand (e.g., Pd(OAc)₂ + SPhos) reagents->catalyst solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent inert Establish inert atmosphere (N₂ or Ar) solvent->inert heat Heat to desired temperature (e.g., 80-110 °C) inert->heat monitor Monitor progress (TLC, LC-MS) heat->monitor quench Cool and quench (e.g., with water) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + HNR'R'' Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - H-Base⁺ Amido->Pd0 Regeneration Product Ar-NR'R'' Amido->Product Reductive Elimination Regen_Pd0

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for the purification of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No. 1355190-60-1). This molecule is a valuable building block in modern drug discovery, and achieving high purity is paramount for the success of subsequent synthetic steps and biological assays. This guide is structured to address the practical challenges you may encounter, moving from immediate troubleshooting to broader strategic questions. My goal is to provide not just a set of instructions, but the underlying chemical principles to empower you to adapt and solve problems effectively in your own lab.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems that can arise during the purification workflow.

Question: My column chromatography is giving poor separation between my product and a closely-running impurity. What are my options?

Answer: This is a classic challenge, particularly with substituted pyridines which can interact strongly with silica gel. The key is to modulate the interactions between your compound, the stationary phase (silica), and the mobile phase.

Underlying Cause: Poor separation, or co-elution, occurs when the difference in affinity of your product and an impurity for the stationary phase is insufficient for the mobile phase to resolve them. For pyridine-containing molecules, the basic nitrogen can interact strongly with acidic silanol groups on the silica surface, often leading to peak tailing and band broadening, which further complicates separation.[1]

Immediate Actions & Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity Gradient: If using a gradient, make it shallower. If isocratic, systematically test solvent systems with slightly lower polarity. A common starting point for compounds like this is a Hexane/Ethyl Acetate system. Try decreasing the ethyl acetate percentage in 1-2% increments.

    • Introduce a Competing Base: To mitigate the interaction with acidic silanol groups, add a small amount of a competing base to your mobile phase.[1] A common choice is triethylamine (TEA) at 0.1-0.5% (v/v). The TEA will preferentially bind to the active silanol sites, allowing your pyridine derivative to elute with a more symmetrical peak shape, which dramatically improves resolution.

    • Switch Solvent System: If Hexane/EtOAc fails, consider a different solvent system that offers alternative selectivity. Dichloromethane/Methanol is a more polar option. Sometimes, systems like Chloroform/Acetone can provide unique separation profiles.[2]

  • Modify the Stationary Phase:

    • Use Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing 0.5% TEA before loading your sample. This passivates the most acidic sites.

    • Consider Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it eliminates the acidic silanol interactions.

Workflow: Troubleshooting Poor Column Separation

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Strategy start Poor Separation Observed opt1 Decrease Eluent Polarity (e.g., lower % EtOAc) start->opt1 opt2 Add 0.1-0.5% Triethylamine (TEA) to Eluent start->opt2 opt3 Switch Solvent System (e.g., DCM/MeOH) start->opt3 decision Is Separation Improved? opt1->decision opt2->decision opt3->decision strat1 Use TEA-deactivated Silica Gel reassess Re-assess Impurity Profile (Consider Recrystallization) strat1->reassess strat2 Switch to Neutral or Basic Alumina strat2->reassess decision->strat1 No decision->strat2 No end Achieved Pure Product decision->end Yes

Caption: A workflow for troubleshooting poor column chromatography separation.

Question: My product, (6-Bromo-4-methyl-pyridin-3-yl)-methanol, is an oil after evaporation, but I expect a solid. How do I induce crystallization?

Answer: Oiling out is a common frustration where the compound separates from the solution above its melting point or as a supersaturated, amorphous liquid. The goal is to gently push the system towards nucleation and ordered crystal lattice formation. The related compound (6-bromo-pyridin-3-yl)-methanol has a reported melting point of 48-51°C, so your target molecule is very likely a low-melting solid.[3]

Underlying Cause: This typically happens when the solution is cooled too quickly, is too concentrated, or if residual solvent or impurities are plasticizing the product, inhibiting crystal lattice formation.

Step-by-Step Protocol to Induce Crystallization:

  • Ensure Purity: First, confirm the oil is reasonably pure via TLC or ¹H NMR. Significant impurities can disrupt crystallization. If impure, a rapid column may be necessary first.

  • Patience and Low Temperature: Place the flask containing the oil in a refrigerator (4°C) or freezer (-20°C) for an extended period (24-48 hours). The lower temperature may be below the glass transition temperature, allowing nucleation to occur.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil. This provides a perfect template for crystallization.

  • Solvent-Induced Crystallization (Trituration):

    • Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane).

    • Use a spatula or glass rod to vigorously scratch and stir the oily product in the presence of this anti-solvent.

    • The goal is to "wash" out any minor, more soluble impurities and provide the necessary molecular mobility for the product to arrange into a crystal lattice.

    • Once a solid appears, you can collect it by vacuum filtration.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to purification strategy and analysis.

Question: What is the best all-around purification strategy for (6-Bromo-4-methyl-pyridin-3-yl)-methanol after synthesis?

Answer: A multi-step approach combining an initial extractive workup with a primary purification technique (chromatography or recrystallization) is most robust. The choice depends on the scale and the impurity profile.

Recommended General Workflow:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. This typically involves quenching the reaction, diluting with an organic solvent like ethyl acetate (EtOAc), and washing with water and then brine.[4] This removes inorganic salts and highly polar, water-soluble byproducts.

  • Initial Purity Assessment: After drying and evaporating the organic layer, analyze the crude material by Thin Layer Chromatography (TLC). This will tell you the number of impurities and their relative polarities, which is critical for the next step.

  • Primary Purification (Choose one):

    • Flash Column Chromatography: This is the most versatile and generally effective method for removing byproducts with different polarities.[5] It is the method of choice if your TLC shows multiple impurities.

    • Recrystallization: If your crude product is a solid and the TLC shows one major product with only minor impurities, recrystallization is an excellent and often more scalable option.[5]

Decision Logic: Chromatography vs. Recrystallization

G start Crude Product after Aqueous Workup analyze Analyze by TLC start->analyze decision What is the Impurity Profile? analyze->decision chrom Primary Purification: Flash Column Chromatography decision->chrom Multiple spots or Rf close to product recrys Primary Purification: Recrystallization decision->recrys Mainly one spot, product is solid reason1 Reason: Best for separating multiple or closely-related impurities. chrom->reason1 final_check Assess Purity (NMR, HPLC, LC-MS) chrom->final_check reason2 Reason: Efficient for removing small amounts of impurities from a solid product. recrys->reason2 recrys->final_check

Caption: Decision tree for selecting a primary purification method.

Question: How do I select an appropriate solvent system for column chromatography?

Answer: Solvent selection is a systematic process of finding a mobile phase that provides a target retention factor (Rf) for your product on a TLC plate.

The Principle: The ideal Rf value for the compound of interest on a TLC plate is between 0.25 and 0.35 .

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • Rf < 0.2: The compound will move too slowly, leading to long run times and significant band broadening, which decreases resolution.

Solvent System Selection Table

PolarityPrimary Solvent (Non-Polar)Secondary Solvent (Polar)Typical Use Case for Pyridines
Low Hexanes / HeptaneEthyl Acetate (EtOAc)Starting Point. Good for separating non-polar impurities. A ratio of 7:3 to 1:1 Hex:EtOAc is common.
Medium Dichloromethane (DCM)Methanol (MeOH)For more polar products or when Hex/EtOAc fails. Start with 99:1 DCM:MeOH and increase MeOH.
Medium Dichloromethane (DCM)AcetoneOffers different selectivity compared to alcohols.
High Ethyl Acetate (EtOAc)Methanol (MeOH)Used for highly polar compounds that do not move in less polar systems.

Step-by-Step Protocol for Solvent Selection:

  • Prepare TLC Plate: Spot your crude mixture on a silica gel TLC plate.

  • Test Solvents: Develop plates in a few different solvent systems (e.g., 7:3 Hex/EtOAc, 9:1 Hex/EtOAc, 95:5 DCM/MeOH).

  • Analyze Rf: Visualize the plates under UV light. Identify the spot corresponding to your product.

  • Optimize Ratio: Adjust the solvent ratio until your product spot has an Rf of ~0.3. For example, if the Rf in 7:3 Hex/EtOAc is too high (e.g., 0.6), try a less polar mixture like 9:1 Hex/EtOAc.

  • Add Modifier if Needed: If spots are tailing or streaking, re-run the best system with 0.5% TEA added to the mobile phase.

Question: What are good solvent choices for recrystallizing (6-Bromo-4-methyl-pyridin-3-yl)-methanol?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For a moderately polar compound like this, a binary solvent system often works best.

The Principle: A binary system consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. By dissolving the compound in a minimum of hot solvent and then slowly adding the anti-solvent until the solution becomes cloudy (the saturation point), you can create the perfect conditions for slow cooling and crystal growth.

Recommended Solvent Systems to Screen

Solvent System (Solvent/Anti-Solvent)Rationale & Comments
Isopropanol / Water Isopropanol should dissolve the compound well when hot. Water acts as a polar anti-solvent. A good first choice.
Ethyl Acetate / Hexanes A classic combination. Dissolve in hot EtOAc and add hexanes as the non-polar anti-solvent.[7]
Acetone / Water Similar to isopropanol/water. Acetone is a very strong solvent, so use it sparingly.[7]
Toluene / Hexanes For less polar impurities. Toluene's high boiling point allows for good dissolution of aromatic compounds.

Step-by-Step Protocol for Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the primary "solvent" (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • While still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness. Add one or two more drops of the primary solvent to make it clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.[5]

Question: How can I definitively assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is required to provide irrefutable evidence of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8]

    • Method: A reverse-phase C18 column is standard for pyridine derivatives.[9] A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[9] The acid protonates the pyridine, leading to better peak shape.

    • Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected (e.g., at 254 nm). A pure compound should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

    • ¹H NMR: Check for the absence of signals corresponding to starting materials or byproducts. Integrating the peaks can help quantify impurities if their structures are known. You should see clean signals corresponding to the aromatic protons, the methyl group, and the CH₂OH group.

    • Solvent Peaks: Ensure there are no significant peaks from residual solvents (e.g., ethyl acetate, hexanes, DCM).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS or LC-MS can also help identify the molecular weights of any minor impurities seen in the primary analysis.[5]

References

  • BenchChem (2025).Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • BenchChem (2025).Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • BenchChem (2025).Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate (2019). How to choose the best solution for column chromatography? Available at: [Link]

  • BenchChem (2025).Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
  • Reddit (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • BenchChem (2025).Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • BenchChem (2025).Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.

Sources

Technical Support Center: Optimizing (6-Bromo-4-methyl-pyridin-3-yl)-methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges in this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, which is typically achieved through the reduction of 6-Bromo-4-methyl-pyridine-3-carbaldehyde.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors, primarily related to the reducing agent and reaction conditions. The synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol involves the selective reduction of the aldehyde group of 6-Bromo-4-methyl-pyridine-3-carbaldehyde. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its excellent chemoselectivity, reducing the aldehyde without affecting the brominated pyridine ring.[1]

Potential Causes & Solutions:

  • Degraded Reducing Agent: Sodium borohydride is moisture-sensitive. Ensure you are using a fresh, dry batch of NaBH₄.

  • Insufficient Reducing Agent: While a slight excess is often used, a significant underestimate of the required stoichiometry will result in incomplete conversion. A typical molar ratio is to use a moderate excess of NaBH₄ relative to the aldehyde.

  • Suboptimal Temperature: The reduction is typically carried out at a controlled temperature, often starting at 0°C and then allowing the reaction to warm to room temperature.[2] Running the reaction at too low a temperature can lead to a sluggish or stalled reaction.[3] Conversely, excessively high temperatures can promote side reactions.

  • Incorrect Solvent: Methanol is a common solvent for this reduction.[2][4] Using a solvent in which the starting material or reducing agent has poor solubility can hinder the reaction. Ensure the 6-Bromo-4-methyl-pyridine-3-carbaldehyde is fully dissolved before adding the reducing agent.

  • Impure Starting Material: Impurities in the 6-Bromo-4-methyl-pyridine-3-carbaldehyde can interfere with the reaction.[3] It is advisable to check the purity of the starting material by techniques like NMR or melting point analysis before proceeding.

Experimental Protocol for Yield Optimization:

  • Dissolve 6-Bromo-4-methyl-pyridine-3-carbaldehyde in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2][4]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or crystallization to obtain pure (6-Bromo-4-methyl-pyridin-3-yl)-methanol.[3][5]

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

The formation of impurities can often be attributed to over-reduction or reactions involving the solvent or starting material.

Potential Side Reactions & Prevention:

  • Over-reduction: While NaBH₄ is generally selective for the aldehyde, harsher reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyridine ring, especially under forcing conditions.[1][6] Stick to milder reducing agents like NaBH₄ for this transformation.

  • Cannizzaro Reaction: If the starting aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a corresponding alcohol and carboxylic acid.[7] While the reaction conditions for the reduction are typically not strongly basic, contamination with basic impurities could promote this side reaction. Ensuring the reaction medium is neutral or slightly acidic upon workup can mitigate this.

  • Impurity from Starting Material: The purity of the starting 6-Bromo-4-methyl-pyridine-3-carbaldehyde is crucial. The synthesis of this starting material can sometimes result in impurities that carry over. For instance, the synthesis of the related 6-bromonicotinaldehyde can involve oxidation steps where incomplete reaction or over-oxidation can occur.[1]

Troubleshooting Workflow for Impurity Formation:

G start Impurity Detected in Product check_sm Analyze Purity of Starting Material (NMR, LC-MS) start->check_sm check_reagent Verify Reducing Agent Quality and Stoichiometry start->check_reagent check_conditions Review Reaction Conditions (Temp., Solvent) start->check_conditions purify_sm Purify Starting Material (Column Chromatography/Recrystallization) check_sm->purify_sm If Impure adjust_reagent Use Fresh Reducing Agent, Optimize Stoichiometry check_reagent->adjust_reagent If Degraded/Incorrect adjust_conditions Optimize Temperature and Solvent check_conditions->adjust_conditions If Suboptimal rerun Re-run Reaction with Optimized Parameters purify_sm->rerun adjust_reagent->rerun adjust_conditions->rerun end Pure Product Obtained rerun->end

Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol?

A1: The most direct precursor is 6-Bromo-4-methyl-pyridine-3-carbaldehyde (also known as 6-bromo-4-methylnicotinaldehyde).[8][9] This aldehyde can be selectively reduced to the desired alcohol.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium borohydride (NaBH₄) is the preferred reducing agent. It offers excellent chemoselectivity, meaning it will reduce the aldehyde group to an alcohol without affecting the bromo-substituent or the pyridine ring under standard conditions.[1] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and could potentially lead to unwanted side reactions.[1][6]

Q3: What are the recommended reaction conditions?

A3: The reduction is typically performed in a protic solvent like methanol.[2][4] The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exotherm and then allowed to proceed at room temperature.[2]

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)High chemoselectivity for aldehyde reduction.[1]
Solvent Anhydrous MethanolGood solubility for reactants.[2][4]
Temperature 0°C to Room TemperatureControlled reaction initiation and progression.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Work-up Saturated aq. NH₄Cl quenchNeutralizes excess reducing agent.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the aldehyde and the formation of the more polar alcohol product.

Q5: What are the best practices for purification of the final product?

A5: After the work-up, the crude product can be purified by either column chromatography on silica gel or by crystallization.[3][5] The choice between these methods will depend on the nature of the impurities and the physical state of the product. For solid products, crystallization can be a highly effective method for achieving high purity.[3]

Reaction Pathway:

ReactionPathway start 6-Bromo-4-methyl-pyridine-3-carbaldehyde reagent NaBH4, Methanol start->reagent product (6-Bromo-4-methyl-pyridin-3-yl)-methanol reagent->product

Caption: Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

References

  • AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. [Link]

  • ResearchGate. (2025, August 6). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Sciencemadness Discussion Board. (2008, January 4). Pyridine synthesis/extraction. [Link]

  • Reddit. (2016, June 10). Concentrating Pyridine Solution : r/chemistry. [Link]

  • LookChem. Purification of Pyridine - Chempedia. [Link]

  • ResearchGate. Pyridine methanol chlorinations. | Download Table. [Link]

  • MDPI. (2018, February 25). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubChemLite. 6-bromo-4-methylnicotinaldehyde (C7H6BrNO). [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • IOPscience. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]

  • ChemistryViews. (2011, March 27). Optimization of Methanol Production. [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • MPG.PuRe. (2021, May 15). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubChemLite. 6-bromo-4-iodonicotinaldehyde (C6H3BrINO). [Link]

Sources

Stability and storage conditions for (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No. 1355190-60-1). This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (6-Bromo-4-methyl-pyridin-3-yl)-methanol?

A1: For optimal stability, (6-Bromo-4-methyl-pyridin-3-yl)-methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 2-8°C. Given that similar bromopyridine compounds can be sensitive to light and air, it is best practice to store it in an amber glass bottle under an inert atmosphere such as argon or nitrogen.[4]

Q2: I've just received my shipment of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. How should I handle it upon receipt?

A2: Upon receiving the compound, it is crucial to inspect the container for any damage.[5] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][6] Given that it can be a solid, avoid generating dust during handling.[1]

Q3: Can I prepare a stock solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol? If so, what solvents are recommended and how should I store the solution?

A3: Yes, you can prepare stock solutions. The choice of solvent will depend on your specific experimental needs. However, ensure the solvent is dry and free of nucleophilic impurities. Due to the reactivity of the carbon-bromine bond in bromopyridines, protic solvents may not be ideal for long-term storage.[7] Aprotic solvents such as anhydrous DMSO, DMF, or dioxane are generally suitable. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these solutions at -20°C or -80°C for extended stability.

Q4: What are the known incompatibilities for this compound?

A4: (6-Bromo-4-methyl-pyridin-3-yl)-methanol is incompatible with strong oxidizing agents.[2][3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions. You should also be mindful of its potential reactivity with strong bases and nucleophiles, which can lead to substitution of the bromine atom.[8]

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (cool, dry, dark, inert atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the compound.
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to air, light, or impurities. This may indicate oxidation or other degradation pathways.While slight discoloration may not always affect reactivity, it is a sign of potential impurity. For sensitive reactions, purification by recrystallization or chromatography may be necessary. It is best to use a fresh, pure sample if possible.
Low yield in cross-coupling reactions (e.g., Suzuki, Sonogashira) The C-Br bond in bromopyridines is generally reactive in cross-coupling reactions.[7] Low yields could be due to compound degradation, inactive catalyst, or suboptimal reaction conditions.Confirm the integrity of your starting material. Run a small-scale control reaction with a fresh sample. Optimize reaction parameters such as catalyst, base, solvent, and temperature.
Formation of unexpected byproducts The compound may undergo side reactions. For instance, the hydroxymethyl group can be reactive, or the bromine atom could be substituted by nucleophiles present in the reaction mixture.[8]Carefully analyze the byproducts to understand the side reactions. Protect the hydroxymethyl group if it is interfering with the desired transformation. Ensure all reagents and solvents are pure and anhydrous.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • In a well-ventilated fume hood, carefully weigh the desired amount of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to the solid to achieve the desired concentration.

  • Gently agitate the mixture until the solid is completely dissolved. Sonication can be used if necessary.

  • Dispense the stock solution into smaller, single-use amber vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visual Guides

Troubleshooting Workflow for Compound Instability

Troubleshooting Workflow for (6-Bromo-4-methyl-pyridin-3-yl)-methanol Instability start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions: - Cool (2-8°C)? - Dry? - Dark (Amber vial)? - Inert Atmosphere? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Are conditions suboptimal? fresh_sample Use a Fresh Sample of the Compound improper_storage->fresh_sample Yes reassess_protocol Re-evaluate Handling and Experimental Protocol improper_storage->reassess_protocol No reassess_protocol->fresh_sample

Sources

Technical Support Center: Synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS 1355190-60-1). This document is intended for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this key pyridine-based building block. As your Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles and practical, field-tested experience.

Overview of the Synthetic Strategy

The most common and reliable method for synthesizing (6-Bromo-4-methyl-pyridin-3-yl)-methanol is through the reduction of a corresponding carbonyl precursor, typically the methyl ester of 6-bromo-4-methylnicotinic acid. This transformation requires a potent hydride reducing agent, with Lithium Aluminum Hydride (LiAlH₄ or LAH) being the reagent of choice due to its high reactivity towards esters, which are generally resistant to milder agents like sodium borohydride (NaBH₄)[1][2][3].

The overall workflow involves two main stages: the preparation of the ester precursor and its subsequent reduction.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reduction Start 6-Bromo-4-methyl- nicotinic acid Ester Methyl 6-bromo-4- methylnicotinate Start->Ester MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH Product (6-Bromo-4-methyl- pyridin-3-yl)-methanol Ester_ref->Product 1) LiAlH₄, Anhydrous THF 2) H₂O Quench

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format.

Category 1: Low or No Product Yield

Question: I performed the LiAlH₄ reduction of the methyl ester, but my final yield of the alcohol is extremely low or zero. What went wrong?

Answer: This is a frequent issue, often pointing to problems with reagents or reaction conditions. Let's break down the likely causes.

  • Cause A: Inactive Lithium Aluminum Hydride (LiAlH₄)

    • Explanation: LiAlH₄ is a highly reactive hydride source that reacts violently with water and moisture[2][4]. If the reagent has been improperly stored or handled, it will be partially or completely quenched before it can reduce the ester. The gray appearance of commercial LAH is normal, but exposure to humid air will rapidly deactivate it.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Always use a freshly opened bottle of LiAlH₄ or a properly stored sample from a desiccator or glovebox.

      • Verify Activity (Caution): A rough qualitative check involves carefully adding a very small amount of the LAH to a drop of anhydrous solvent; sluggish or no bubbling may indicate low activity. A more quantitative method is titration, but this is often impractical for a single reaction.

      • Increase Stoichiometry: If you suspect partial deactivation, using a larger excess of LiAlH₄ (e.g., 2.0-3.0 equivalents instead of 1.5) may compensate, but this can complicate the work-up.

  • Cause B: Presence of Water in the Reaction

    • Explanation: The reaction must be conducted under strictly anhydrous conditions. Any water in the solvent (THF) or glassware will consume the LiAlH₄ in a vigorous exothermic reaction, producing lithium hydroxide and aluminum hydroxide salts[4].

    • Troubleshooting Steps:

      • Dry Glassware: Oven-dry all glassware (120°C for several hours) and cool it under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.

      • Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Cause C: Inefficient Reaction Quench and Work-up

    • Explanation: The product alcohol is initially formed as an aluminum alkoxide complex. A careful work-up procedure is required to hydrolyze this complex and liberate the free alcohol without significant loss. Adding water or acid too quickly can cause the aluminum salts to form a gelatinous precipitate that traps the product.

    • Troubleshooting Steps:

      • Follow a Fieser Work-up: This is a standard, reliable method for quenching LAH reactions. After cooling the reaction mixture to 0°C, slowly and sequentially add:

        • 'x' mL of water

        • 'x' mL of 15% aqueous NaOH

        • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

      • Stir Vigorously: After the additions, stir the mixture at room temperature for at least 1-2 hours. This procedure is designed to produce granular, easily filterable aluminum salts.

      • Filter and Wash: Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate to recover any adsorbed product.

Category 2: Product Purity Issues

Question: I isolated a product, but the NMR spectrum shows significant impurities. What are the likely side products?

Answer: Impurities can arise from the starting material, incomplete reaction, or side reactions.

  • Impurity A: Unreacted Starting Material (Methyl Ester)

    • Explanation: This indicates an incomplete reaction. The cause could be insufficient LiAlH₄, a reaction time that was too short, or a reaction temperature that was too low (though LAH reductions are typically fast, even at 0°C).

    • Identification: Look for a characteristic singlet around 3.9 ppm in the ¹H NMR for the methyl ester group (-OCH₃) and a carbonyl peak around 1720 cm⁻¹ in the IR spectrum.

    • Solution: Ensure you are using a sufficient excess of active LiAlH₄ (at least 1.5 equivalents). If the reaction is sluggish, allow it to warm to room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Impurity B: Debrominated Product ((4-methylpyridin-3-yl)methanol)

    • Explanation: While aryl bromides are generally stable to LiAlH₄, aggressive conditions (e.g., prolonged heating) can sometimes lead to reductive dehalogenation. This side reaction is more common with more reactive aryl halides or in the presence of catalytic metal impurities.

    • Identification: Mass spectrometry is the best tool to identify this impurity, as you will see a peak corresponding to the loss of bromine (M-79/81). The ¹H NMR will also change, showing a different aromatic coupling pattern.

    • Solution: Avoid unnecessarily harsh conditions. Conduct the reduction at 0°C to room temperature. Ensure the starting material and reagents are free from transition metal contamination.

  • Impurity C: Over-reduction of the Pyridine Ring

    • Explanation: The pyridine ring is relatively electron-deficient and can be resistant to reduction. However, under forcing conditions, LiAlH₄ can potentially reduce the pyridine ring, leading to dihydropyridine or piperidine derivatives[5]. This is generally less common than ester reduction but remains a possibility.

    • Identification: This leads to a complex mixture of products. The aromatic signals in the ¹H NMR will disappear and be replaced by signals in the aliphatic region (1.5-4.0 ppm).

    • Solution: Use the minimum necessary equivalents of LiAlH₄ and maintain a controlled temperature. Do not let the reaction exotherm uncontrollably.

Troubleshooting_Flow cluster_low_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95% by NMR? CheckYield->CheckPurity Yes Cause_LAH Check LiAlH₄ Activity and Stoichiometry CheckYield->Cause_LAH No Success Synthesis Successful CheckPurity->Success Yes Impurity_SM Incomplete Reaction: Unreacted Starting Ester CheckPurity->Impurity_SM No Cause_H2O Verify Anhydrous Conditions (Solvent, Glassware) Cause_LAH->Cause_H2O Cause_Workup Review Quench/ Work-up Procedure Cause_H2O->Cause_Workup Impurity_DeBr Side Reaction: Debromination Impurity_SM->Impurity_DeBr Impurity_Ring Side Reaction: Pyridine Ring Reduction Impurity_DeBr->Impurity_Ring

Caption: A logical troubleshooting flowchart.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 6-bromo-4-methylnicotinate

This protocol is a standard esterification procedure.

ParameterValue/ConditionRationale
Reactants 6-bromo-4-methylnicotinic acidStarting material
Methanol (Anhydrous)Reagent and solvent
Sulfuric Acid (H₂SO₄), concentratedAcid catalyst
Stoichiometry Methanol: large excessDrives equilibrium towards product
H₂SO₄: ~0.1 equivalentsCatalytic amount
Temperature Reflux (approx. 65°C)To ensure a reasonable reaction rate
Reaction Time 4-12 hoursMonitor by TLC for completion

Step-by-Step Procedure:

  • Suspend 6-bromo-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Reduction to (6-Bromo-4-methyl-pyridin-3-yl)-methanol

This protocol requires strict adherence to anhydrous techniques.

ParameterValue/ConditionRationale
Reactant Methyl 6-bromo-4-methylnicotinatePrecursor from Protocol 1
Reagent Lithium Aluminum Hydride (LiAlH₄)Strong reducing agent[1][4]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous, non-protic solvent
Stoichiometry LiAlH₄: 1.5 - 2.0 equivalentsEnsures complete reduction
Temperature 0°C to Room TemperatureControls reactivity and minimizes side reactions
Reaction Time 1-3 hoursTypically a fast reaction

Step-by-Step Procedure:

  • Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq) to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and N₂ inlet.

  • Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the slurry to 0°C using an ice bath.

  • Dissolve the methyl 6-bromo-4-methylnicotinate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ slurry at 0°C. A slow, controlled addition is critical to manage the exotherm.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Work-up: Cool the reaction back to 0°C. Following the Fieser method, carefully and slowly add:

    • Water (1 mL per 1 g of LiAlH₄ used)

    • 15% NaOH (aq) (1 mL per 1 g of LiAlH₄ used)

    • Water (3 mL per 1 g of LiAlH₄ used)

  • Remove the ice bath and stir the resulting mixture vigorously for at least one hour until a white, granular precipitate forms.

  • Add anhydrous MgSO₄, stir for 15 minutes, and then filter the entire mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol. Purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Reduction of Amine N-Oxides by Diboron Reagents. National Institutes of Health (NIH). [Link]

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem. [Link]

  • Process for the reduction of pyridine n-oxides.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry (RSC Publishing). [Link]

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]

  • Methanol synthesis - Patent US-7786180-B2. PubChem - NIH. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! YouTube. [Link]

Sources

Improving solubility of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-Bromo-4-methyl-pyridin-3-yl)-methanol. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this compound. The following information is structured in a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Understanding the Molecule & Initial Troubleshooting

This section addresses the fundamental properties of (6-Bromo-4-methyl-pyridin-3-yl)-methanol and provides answers to the most frequently asked questions regarding its solubility.

FAQ 1: What are the key structural features of (6-Bromo-4-methyl-pyridin-3-yl)-methanol that influence its solubility?

(6-Bromo-4-methyl-pyridin-3-yl)-methanol possesses a unique combination of functional groups that create a challenging solubility profile.

  • Polar Moieties : The primary alcohol (-CH₂OH) group and the nitrogen atom in the pyridine ring are polar. The alcohol can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.[1][2] These features promote solubility in polar, protic solvents like water and alcohols.

  • Non-polar Moieties : The pyridine ring itself is aromatic, and the presence of a methyl (-CH₃) group and a bromine (-Br) atom adds significant non-polar, hydrophobic character. These features favor solubility in non-polar or moderately polar aprotic organic solvents.

This dual nature—often termed amphiphilic—is the primary reason for its limited solubility in a wide range of single-component solvents. The molecule struggles to find an ideal solvent that can effectively solvate both its polar and non-polar regions simultaneously.

FAQ 2: I'm observing very low solubility in common solvents like dichloromethane (DCM) and ethyl acetate. Is this expected?

Yes, this is a common observation. While DCM and ethyl acetate have moderate polarity, they are aprotic and are not efficient hydrogen bond donors. The strong intermolecular hydrogen bonding between the alcohol groups of the solute molecules can lead to a stable crystal lattice. Solvents that cannot effectively disrupt these solute-solute interactions will fail to dissolve the compound in significant amounts. Overcoming the crystal lattice energy is a key barrier to dissolution.[3]

FAQ 3: The compound seems slightly soluble in water, but not completely. Why?

The hydroxymethyl group and the pyridine nitrogen can form hydrogen bonds with water, which accounts for its slight aqueous solubility.[4][5] However, the hydrophobic bromo-methyl-pyridine core limits its overall miscibility with water. For homologous series of organic compounds, as the carbon count and molecular size increase, water solubility tends to decrease.[6]

FAQ 4: How can I quickly screen for a suitable solvent system?

A systematic approach is crucial. A preliminary screening can save significant time and resources. A recommended workflow is to test solubility in a range of solvents with varying polarities and functionalities.

Workflow for Initial Solvent Screening

cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Analysis & Next Steps start Weigh 5 mg of compound into separate vials solvent1 Add 0.5 mL Protic Solvent (e.g., Methanol, IPA) start->solvent1 solvent2 Add 0.5 mL Aprotic Polar (e.g., THF, Acetonitrile) start->solvent2 solvent3 Add 0.5 mL Aprotic Non-Polar (e.g., Toluene, Heptane) start->solvent3 observe Vortex & Equilibrate (1 hr at RT). Visually assess. solvent1->observe solvent2->observe solvent3->observe result Analyze Results observe->result soluble Soluble: Proceed with this solvent. result->soluble Clear Solution insoluble Insoluble/Poorly Soluble: Proceed to Co-Solvent Screening (Section 2) result->insoluble Solid Remains

Caption: A systematic workflow for initial solvent screening.

Section 2: Advanced Troubleshooting - Co-solvents & Temperature

If single solvents prove inadequate, the next logical steps involve using solvent mixtures (co-solvents) and manipulating temperature.

FAQ 5: My compound is poorly soluble in my desired non-polar reaction solvent (e.g., Toluene). How can a co-solvent help?

A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[7][8] For a molecule like (6-Bromo-4-methyl-pyridin-3-yl)-methanol in a non-polar solvent like toluene, a small amount of a polar co-solvent can work wonders.

Mechanism of Action : The co-solvent, for instance, tetrahydrofuran (THF) or isopropanol (IPA), acts as a "bridge." Its molecules can interact with both the polar functional groups of your compound (via hydrogen bonding or dipole-dipole interactions) and the non-polar primary solvent (via van der Waals forces). This disrupts the strong solute-solute hydrogen bonds that prevent dissolution in the non-polar solvent alone.[7]

Conceptual Model of Co-Solvency

cluster_0 Scenario 1: Poor Solubility in Non-Polar Solvent cluster_1 Scenario 2: Enhanced Solubility with Co-Solvent Solute1 Solute H-Bonding Solute2 Solute H-Bonding Solute1:h->Solute2:h Strong Solute-Solute Interaction Solvent1 Non-Polar Solvent Solute3 Solute CoSolvent Polar End Non-Polar End Solute3:h->CoSolvent:p Solute-Co-Solvent Interaction Solvent2 Non-Polar Solvent CoSolvent:np->Solvent2 Co-Solvent-Solvent Interaction

Caption: How a co-solvent bridges solute-solvent interactions.

FAQ 6: What are the best co-solvent candidates to try?

Start with co-solvents that are miscible with your primary solvent. A good strategy is to screen co-solvents that have some affinity for the solute.

Primary SolventSuggested Co-Solvents (start with 5-10% v/v)Rationale
Toluene / Heptane Tetrahydrofuran (THF), 2-Methyl-THF, Isopropanol (IPA)THF is a polar aprotic ether that can accept hydrogen bonds. IPA is a protic solvent that can disrupt solute H-bonding.
Dichloromethane (DCM) Methanol, AcetonitrileMethanol can directly compete for hydrogen bonding sites. Acetonitrile increases the overall polarity of the medium.
Acetonitrile Water, MethanolIntroduces strong hydrogen bonding capability to the solvent system.
FAQ 7: I tried heating the mixture, and the compound dissolved, but it crashed out upon cooling. What does this mean and how can I fix it?

This is a classic sign of temperature-dependent solubility and indicates that the dissolution process is likely endothermic (requires energy input).[9][10] When you provide heat, you supply the energy needed to break the crystal lattice bonds, allowing the compound to dissolve.[11] Upon cooling, the system can no longer support the high concentration, leading to supersaturation and subsequent precipitation or crystallization.

Solutions :

  • Hot Filtration : If your goal is to remove impurities, you can perform a hot filtration to remove insoluble materials and then allow the solution to cool, collecting the purified, recrystallized product.

  • Maintain Temperature : If the compound is needed in solution for a reaction, the reaction must be run at the elevated temperature where solubility is maintained.

  • Use a Co-solvent : Often, the addition of a co-solvent (as described in FAQ 5) can increase the solubility at room temperature, preventing the compound from crashing out upon cooling. You may need less co-solvent at a higher temperature.

Section 3: Experimental Protocols

These protocols provide a validated, step-by-step approach to systematically determining and improving solubility.

Protocol 1: Small-Scale Equilibrium Solubility Assessment

This protocol aims to determine the approximate equilibrium solubility of the compound in a given solvent system.

Objective : To quantify the solubility of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in mg/mL.

Materials :

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Pipettors

  • Vortex mixer and/or shaker plate

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantification)

Procedure :

  • Preparation : Accurately weigh an excess amount of the compound (e.g., 20 mg) into a 2 mL vial. The key is to ensure undissolved solid will remain at equilibrium.

  • Solvent Addition : Add a precise volume of the chosen solvent or co-solvent system (e.g., 1.0 mL) to the vial.

  • Equilibration : Cap the vial tightly. Place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure equilibrium is reached.[12]

  • Phase Separation : After equilibration, let the vial stand for 1 hour to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification : Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis). Calculate the original concentration in the supernatant based on the dilution factor. This concentration is the equilibrium solubility.

Self-Validation :

  • Visual Check : Before sampling, there must be visible, undissolved solid at the bottom of the vial. If all solid has dissolved, the experiment must be repeated with more starting material.

  • Consistency : Perform the experiment in triplicate to ensure the results are reproducible.

Protocol 2: Systematic Co-solvent Screening

Objective : To efficiently identify an effective co-solvent system.

Procedure :

  • Set up an array of 5 vials, each containing 10 mg of the compound.

  • To each vial, add 1.0 mL of the primary (poor) solvent (e.g., Toluene).

  • To vials 2, 3, 4, and 5, add a potential co-solvent (e.g., THF) in increasing amounts:

    • Vial 1: 0 µL THF (0% v/v - Control)

    • Vial 2: 50 µL THF (5% v/v)

    • Vial 3: 100 µL THF (10% v/v)

    • Vial 4: 150 µL THF (15% v/v)

    • Vial 5: 200 µL THF (20% v/v)

  • Vortex all vials vigorously for 2 minutes.

  • Allow the vials to equilibrate at room temperature for 1 hour.

  • Visually inspect each vial. Note the lowest percentage of co-solvent that results in a complete, clear solution. This is your optimal starting mixture.

References

  • University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Department of Chemistry.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Smolecule. (n.d.). 6-Bromo-4-(hydroxymethyl)pyridin-3-ol.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules.
  • ChemEurope. (n.d.). Pyridine.
  • ResearchGate. (2022). Pyridine and Pyridine Derivatives. Letters in Drug Design & Discovery.
  • Solubility of Things. (n.d.). Pyridine.
  • National Institutes of Health (NIH). (2018).
  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • ChemBK. (2024). (6-Bromo-pyridin-2-yl)-methanol.
  • ResearchGate. (n.d.).
  • ECHEMI. (n.d.). 6-BroMo-4-Methyl-pyridine-3-carbaldehyde.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules.
  • National Institutes of Health (NIH). (n.d.). 6-Bromo-3-pyridinemethanol. PubChem.
  • National Institutes of Health (NIH). (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics.
  • ACS Publications. (2011). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2023). Biochemistry, Dissolution and Solubility.
  • ResearchGate. (2015). Observed and predicted permeability values for substituted pyridines.
  • Schrödinger. (2020). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.
  • Chemistry LibreTexts. (2022).
  • National Institutes of Health (NIH). (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • MedchemExpress. (n.d.). Co-solvents.
  • National Institutes of Health (NIH). (n.d.). 4-Bromo-6-methylpyridin-3-ol. PubChem.
  • Stack Exchange. (2016).
  • AAT Bioquest. (2023).
  • MCE. (n.d.). (6-bromo-4-methylpyridin-3-yl)methanol.
  • AOBChem. (n.d.). (6-Bromo-4-methyl-pyridin-3-yl)-methanol.
  • Bocsci. (n.d.). 3-Bromo-4-(hydroxymethyl)pyridine.
  • BLDpharm. (n.d.). (6-Bromo-4-methylpyridin-3-yl)methanol.

Sources

Technical Support Center: Cross-Coupling with (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding cross-coupling reactions with the versatile building block, (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Our focus is on navigating the challenges inherent to pyridyl substrates and exploring robust, cost-effective alternatives to traditional palladium catalysts.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridyl halides like (6-Bromo-4-methyl-pyridin-3-yl)-methanol notoriously challenging?

The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (e.g., palladium, nickel) of the catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting or slowing the reaction.[1][2] This is a significant hurdle in medicinal chemistry where pyridine motifs are common.

Q2: Beyond palladium, what are the most promising alternative catalysts for cross-coupling with this substrate?

There is a strong impetus to move away from costly and toxic palladium catalysts. The most viable alternatives are based on more earth-abundant and economical first-row transition metals:

  • Nickel (Ni): An excellent and highly reactive alternative for C-C bond formation, particularly in Suzuki-Miyaura reactions.[3] Nickel catalysts can often couple challenging substrates that are sluggish with palladium.

  • Copper (Cu): A cost-effective choice for C-N (amination), C-O (hydroxylation), and C-S bond formation, often referred to as Ullmann-type couplings.[4][5][6] These reactions are excellent alternatives to the Buchwald-Hartwig amination.

  • Iron (Fe): The most economical and environmentally benign option, iron catalysts have shown great promise in C-C couplings, especially with organomagnesium (Grignard) reagents.[7][8][9][10][11]

Q3: How do I select the right alternative catalyst for my desired transformation?

The choice of catalyst is dictated by the type of bond you intend to form. The following workflow provides a general guideline for catalyst selection.

start Desired Transformation? cc C-C Bond Formation start->cc C-C cn C-N Bond Formation (Amination) start->cn C-N co C-O Bond Formation (Hydroxylation, Etherification) start->co C-O c_alkyne C-C(sp) Bond Formation (Sonogashira-type) start->c_alkyne C-Alkyne suzuki Suzuki Coupling (Boronic Acids/Esters) cc->suzuki kumada Kumada Coupling (Grignard Reagents) cc->kumada heck Heck Coupling (Alkenes) cc->heck cu_cat Copper Catalyst (e.g., CuI, Cu(OAc)2) cn->cu_cat Ullmann-type co_cu_cat Cobalt/Copper Catalyst cn->co_cu_cat Ligand-free option co->cu_cat Ullmann-type pd_cu_cat Palladium/Copper Catalyst (Traditional) c_alkyne->pd_cu_cat Traditional ni_cat Nickel Catalyst (e.g., NiCl2(PCy3)2) suzuki->ni_cat Recommended fe_cat Iron Catalyst (e.g., FeCl3) kumada->fe_cat Recommended heck->pd_cu_cat Pd often required

Caption: Catalyst selection workflow for cross-coupling reactions.

Deep Dive: Alternative Catalyst Systems

While palladium catalysis is well-established, its cost and potential for product contamination are significant drawbacks in drug development. Below is a comparative summary of more sustainable alternatives for coupling with (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Table 1: Comparison of Alternative Catalyst Systems
Catalyst SystemPrimary Application(s)Key AdvantagesTypical ConditionsCommon Ligands
Nickel-based Suzuki-Miyaura (C-C)High reactivity, lower cost than Pd, couples a wide range of electrophiles.[3]Base: K₃PO₄, Solvent: t-Amyl Alcohol or 2-Me-THF, Temp: 60-100 °C.[12][13]Bulky, electron-rich phosphines (e.g., PCy₃, P(tBu)₃), N-heterocyclic carbenes (NHCs).
Copper-based Ullmann-type (C-N, C-O)Very low cost, low toxicity, often ligand-free or uses simple ligands.[14]Base: K₂CO₃ or K₃PO₄, Solvent: DMSO or NMP, Temp: 80-130 °C.[4][15]α-Benzoin oxime[4], oxalamides[6][15], diamines.
Iron-based Kumada-type (C-C)Most earth-abundant, cheapest, environmentally benign.[10]Requires Grignard reagent (Aryl-MgBr), Solvent: THF/tBuOMe, Temp: 0 °C to RT.[9]Often ligand-free (e.g., FeCl₃) or uses simple additives like TMEDA or NMP.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My Nickel-catalyzed Suzuki-Miyaura reaction with (6-Bromo-4-methyl-pyridin-3-yl)-methanol is failing. What are the most likely causes and solutions?

Low yield in this reaction is a common but solvable issue. A systematic approach to troubleshooting is key.

start Low/No Yield in Ni-Catalyzed Suzuki q1 Are solvents degassed & anhydrous? start->q1 q2 Is the base appropriate & dry? q1->q2 Yes sol1 Solution: Rigorously degas (e.g., freeze-pump-thaw) and use anhydrous solvents. Oxygen causes homocoupling. q1->sol1 No q3 Is the boronic acid/ester stable? q2->q3 Yes sol2 Solution: Use K3PO4 or Cs2CO3. Dry base in oven if necessary. Consider base screening. q2->sol2 No q4 Is the catalyst/ligand active? q3->q4 Yes sol3 Solution: Pyridylboronic acids are prone to protodeborylation. Use fresh reagent or switch to a more stable pinacol (Bpin) ester. q3->sol3 No sol4 Solution: Use an air-stable pre-catalyst (e.g., NiCl2(PCy3)2). If using Ni(0), ensure strict inert atmosphere technique. q4->sol4 No

Caption: Troubleshooting workflow for low yield in Ni-catalyzed Suzuki reactions.

  • Atmosphere and Solvent Quality: The most common culprit is oxygen. Nickel catalysts, especially Ni(0) species, are sensitive to air. Oxygen promotes the homocoupling of boronic acid reagents and can deactivate the catalyst.[16]

    • Solution: Ensure all solvents are rigorously degassed (freeze-pump-thaw is best, but extensive sparging with argon or nitrogen can suffice).[17] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.

    • Solution: Potassium phosphate (K₃PO₄) is a highly effective base for nickel-catalyzed Suzuki couplings.[12] Ensure the base is dry, as excess water can facilitate protodeborylation. If results are poor, screen other bases like Cs₂CO₃ or K₂CO₃.

  • Boronic Acid/Ester Instability: Pyridylboronic acids are known to be unstable and can decompose on the benchtop or in solution via protodeborylation (cleavage of the C-B bond).[16][17]

    • Solution: Use freshly purchased or prepared boronic acid. For better stability and reproducibility, consider converting the boronic acid to its corresponding pinacol ester.

Problem: Significant Side Product Formation

Q: My reaction produces the desired product, but it's contaminated with a significant amount of bipyridyl or biaryl homocoupling product. How can I suppress this?

Homocoupling is almost always linked to the presence of oxygen or issues with reaction stoichiometry.

  • Solution 1 - Rigorous Degassing: As mentioned above, oxygen is a primary driver of oxidative homocoupling of the boronic acid partner. Revisit your degassing procedure for all solvents and reagents.[16]

  • Solution 2 - Check Stoichiometry: While a slight excess (1.1-1.5 eq.) of the boron reagent is common, a large excess can sometimes favor homocoupling. Try running the reaction with a stoichiometry closer to 1:1.

  • Solution 3 - Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. Conduct a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.

Problem: Reaction Stalls or is Sluggish

Q: My Copper-catalyzed C-N amination starts, but fails to reach completion even after extended time. What's happening?

This often points to catalyst deactivation or inhibition.

  • Solution 1 - Ligand Choice: In copper catalysis, the ligand is critical for preventing the catalyst from precipitating as inactive copper metal or forming inactive aggregates.[4] If using a ligand-free system, consider adding a simple, effective ligand like α-benzoin oxime or a diamine to stabilize the active catalytic species.

  • Solution 2 - Product Inhibition: The N-arylated pyridine product can sometimes be a better ligand for the copper catalyst than the starting materials or the added ligand. This product inhibition can sequester the catalyst and stall the reaction. Try running the reaction at a higher dilution to disfavor this bimolecular inhibition.

  • Solution 3 - Insoluble Base: Ensure the base (e.g., K₂CO₃) is finely powdered and well-stirred. Poor mixing can lead to localized pH changes and inefficient reaction.

Validated Experimental Protocols

The following protocols are generalized starting points based on established literature and should be optimized for your specific coupling partners.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This procedure is adapted from literature methods for coupling heteroaryl halides.[12][13]

  • Reaction Setup: To an oven-dried Schlenk flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the air-stable pre-catalyst NiCl₂(PCy₃)₂ (5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., t-Amyl alcohol or 2-Me-THF, ~0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type C-N Coupling (Amination)

This procedure is a representative method for the amination of heteroaryl halides.[4][18]

  • Reaction Setup: To a vial or flask, add (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 equiv.), the desired amine (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and the copper catalyst (e.g., CuI or Cu(OAc)₂, 10 mol%).

  • Ligand Addition (if applicable): If a ligand is used, add it at this stage (e.g., α-benzoin oxime, 10 mol%).[4]

  • Solvent Addition: Add the solvent (e.g., DMSO or NMP, ~0.5 M).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.

References

Sources

Safe handling and disposal of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

This guide provides comprehensive safety protocols, troubleshooting advice, and answers to frequently asked questions for researchers and drug development professionals working with (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No. 1355190-60-1). As a substituted pyridine derivative, this compound requires careful handling to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the day-to-day handling and storage of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Q1: What are the primary hazards associated with (6-Bromo-4-methyl-pyridin-3-yl)-methanol and similar pyridine compounds?

While specific toxicity data for (6-Bromo-4-methyl-pyridin-3-yl)-methanol is limited, data from structurally similar compounds, such as (6-Bromopyridin-3-yl)methanol and other pyridine derivatives, indicate several potential hazards.[1][2][3] These compounds are generally classified as irritants and can be harmful. Key GHS hazard statements for close analogs include:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][2][3][4]

  • H318/H319: Causes serious eye damage or irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Pyridine and its derivatives are also known for their strong, unpleasant odors and potential for volatility.[5][6] Therefore, exposure through inhalation, ingestion, or skin contact should be strictly avoided.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Your first line of defense is robust PPE.[6] When handling (6-Bromo-4-methyl-pyridin-3-yl)-methanol, the following should be worn at all times:

  • Eye Protection: Chemical splash goggles are essential. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended over latex, as they offer better protection against pyridine-based compounds.[5][6] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5][6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6][7] If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4]

Q3: What are the correct storage conditions for (6-Bromo-4-methyl-pyridin-3-yl)-methanol?

Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and potential reaction with atmospheric moisture.[3][5][8]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[5][8][9] An inert atmosphere is recommended for long-term storage.[10]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[4][7][11] Pyridine compounds can react exothermically with these materials.

  • Location: Do not store with food, drink, or animal feed.[7]

Troubleshooting Guides

This section provides step-by-step solutions for specific issues that may arise during experimentation.

Q1: I've spilled a small amount of (6-Bromo-4-methyl-pyridin-3-yl)-methanol powder. How do I clean it up safely?

A minor spill (<500 grams) of solid material can typically be managed by trained laboratory personnel.[12] Do not create dust.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[12]

  • Secure the Area: Restrict access to the spill area. If the material is volatile or dusty, close the lab door and work within a fume hood if possible.[12][13]

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[13]

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a chemical spill powder.[14][15] Work from the outside of the spill inward to prevent spreading.[12][15]

  • Collect the Material: Carefully scoop the mixture into a designated, sturdy, and clearly labeled hazardous waste container.[12][14][16] Use non-sparking tools if there is any fire hazard.[17]

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth to remove any remaining residue.[14] Place the used towels into the same hazardous waste container.

  • Dispose of Waste: Seal the waste container and affix a completed hazardous waste label.[12][14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[18][19]

  • Final Steps: Decontaminate all tools used in the cleanup.[14] Remove and dispose of contaminated gloves as hazardous waste. Wash your hands thoroughly.

Q2: What is the first-aid procedure for accidental skin or eye contact?

Immediate action is critical to mitigate harm.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[3][17][20]

    • Flush the affected skin with copious amounts of water for at least 15 minutes. Using a safety shower is recommended.[5][7]

    • Wash the area with soap and water.[6]

    • Seek medical attention if irritation develops or persists.[3]

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][7][9] An eyewash station should be used.

    • Remove contact lenses if present and easy to do so.[3]

    • Seek immediate medical attention from an ophthalmologist.[3][7]

Q3: How must I dispose of waste containing (6-Bromo-4-methyl-pyridin-3-yl)-methanol?

As a brominated organic compound, this chemical is classified as hazardous waste and must be disposed of accordingly. Under no circumstances should it be poured down the sink or placed in regular trash. [18][19]

Waste Disposal Workflow:

  • Segregation: Collect all waste containing this compound (e.g., residual solids, contaminated solutions, reaction mixtures) in a dedicated hazardous waste container. Do not mix incompatible wastes.[18][19] Halogenated organic waste should be collected separately from non-halogenated waste.[19]

  • Container: Use a sturdy, chemically compatible container with a tight-sealing lid.[18][19][21] The container must be kept closed except when adding waste.[18][21]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "(6-Bromo-4-methyl-pyridin-3-yl)-methanol," and the approximate concentration or percentage of other constituents.[18][19]

  • Disposal Method: The standard and required disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[22] This process is equipped with scrubbers and other emission controls to safely break down the compound and neutralize harmful byproducts like hydrogen bromide.[22][23]

  • Pickup: Contact your institution's EHS office to arrange for the collection and formal disposal of the waste container.

Waste Disposal Workflow Diagram

G start Waste Generated segregate Segregate into Halogenated Organic Waste start->segregate no_sink DO NOT Pour Down Sink start->no_sink no_trash DO NOT Place in Regular Trash start->no_trash container Use Designated, Compatible, Sealed Waste Container segregate->container label Label Clearly: 'Hazardous Waste' & Full Chemical Name(s) container->label storage Store in a Safe, Secondary Containment Area label->storage pickup Arrange Pickup by EHS storage->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Workflow for the safe disposal of (6-Bromo-4-methyl-pyridin-3-yl)-methanol waste.

Data Summary Table

This table summarizes key properties for (6-Bromo-4-methyl-pyridin-3-yl)-methanol and a close structural analog for reference.

Property(6-Bromo-4-methyl-pyridin-3-yl)-methanol(6-Bromo-pyridin-3-yl)-methanol (Analog)Reference
CAS Number 1355190-60-1122306-01-8[10][24]
Molecular Formula C₇H₈BrNOC₆H₆BrNO[10][24]
Molecular Weight 202.05 g/mol 188.02 g/mol [1]
Appearance Solid (Powder/Crystal)Solid (Powder/Crystal)[10]
Storage Temp. Room Temperature, Inert AtmosphereRoom Temperature, Inert Atmosphere[10]
GHS Hazard Codes Data not specified; assume similar to analogH302, H315, H318[1]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

  • Laboratory Chemical Spill Response Plan. (2019, October 16). OnePointe Solutions. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • How Do You Respond To Chemical Spills In A Laboratory? (2025, August 13). Chemistry For Everyone. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • 6-Bromo-3-pyridinemethanol. (n.d.). PubChem. Retrieved from [Link]

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol. (n.d.). AOBChem. Retrieved from [Link]

  • (6-Bromopyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (2006). PubMed. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Florida. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth ¹H NMR analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis, contextualizing the spectrum against potential impurities and structural isomers, thereby demonstrating the power of ¹H NMR spectroscopy for unequivocal structure elucidation and purity assessment.

Introduction: The Structural Significance of a Substituted Pyridine

(6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS 1355190-60-1) is a trifunctional building block featuring a pyridine core substituted with a bromine atom, a methyl group, and a hydroxymethyl group. Each substituent uniquely influences the electronic environment of the pyridine ring, making ¹H NMR spectroscopy an exceptionally sensitive tool for its characterization. The precise placement of these groups is critical for its intended reactivity in complex synthetic pathways. An incorrect isomer or the presence of process-related impurities, such as the corresponding aldehyde or carboxylic acid, could lead to failed reactions or the generation of undesired byproducts. This guide establishes a benchmark for the ¹H NMR analysis of this compound, providing the necessary data and rationale for confident structural verification.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is paramount for accurate analysis. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of (6-Bromo-4-methyl-pyridin-3-yl)-methanol for structural confirmation and purity analysis.

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion, particularly for resolving the aromatic protons.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the hydroxyl (-OH) group.[1]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Key acquisition parameters include:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons for accurate integration)

      • Number of Scans: 8-16 scans, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

    • Integrate all signals to determine the relative ratios of the different types of protons.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is expected to show four distinct signals: two in the aromatic region, one corresponding to the benzylic methylene protons, one for the methyl protons, and a signal for the hydroxyl proton.

Workflow for ¹H NMR Analysis

The following diagram outlines the logical workflow for the complete spectroscopic analysis and verification of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation cluster_output Final Verification prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ or DMSO-d₆ acq Acquire ¹H NMR Spectrum (≥400 MHz Spectrometer) prep->acq proc Fourier Transform, Phase & Baseline Correction acq->proc ref Reference to TMS (0 ppm) or Residual Solvent Peak proc->ref assign Assign Chemical Shifts, Multiplicities, and Integrals proc->assign compare Compare with Standards & Potential Impurities assign->compare struct Confirm Structure of (6-Bromo-4-methyl-pyridin-3-yl)-methanol compare->struct

Caption: Workflow for the ¹H NMR analysis of the title compound.

An analysis of the spectrum available from commercial suppliers confirms the expected structure.[4] The assignments are detailed in Table 1.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2~8.35Singlet (s)1HThis proton is adjacent to the electronegative nitrogen atom and ortho to the electron-withdrawing hydroxymethyl group, resulting in a significant downfield shift.
H-5~7.55Singlet (s)1HThis proton is situated between the bromine atom and the methyl group. The deshielding effect of the bromine places it downfield.
-CH₂OH~4.70Singlet (s)2HThese are benzylic protons adjacent to an oxygen atom, typically found in the 4.5-5.0 ppm range.[5][6] The signal is a singlet as there are no adjacent protons to couple with, though it may be broadened by coupling to the -OH proton.
-CH₃~2.40Singlet (s)3HThis signal corresponds to the methyl group attached to the aromatic ring. Its chemical shift is typical for an aryl methyl group.
-CH₂OH VariableBroad Singlet (br s)1HThe chemical shift of this exchangeable proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7][8][9] It may not always be observed or could be very broad.

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Comparative Analysis: Distinguishing from Isomers and Impurities

The true utility of ¹H NMR lies in its comparative power. Here, we compare the spectrum of our target molecule with that of a key structural isomer and potential process-related impurities.

Comparison with a Structural Isomer: (6-Bromo-pyridin-3-yl)-methanol

The absence of the methyl group in the isomer (6-Bromo-pyridin-3-yl)-methanol (CAS 122306-01-8) leads to a markedly different ¹H NMR spectrum. The most significant change is in the aromatic region. Instead of two singlets, the spectrum of the demethylated analog would show a more complex pattern, likely a doublet of doublets for H-5, a doublet for H-4, and a doublet for H-2, due to proton-proton coupling. The absence of the singlet at ~2.40 ppm is the most direct confirmation that the methyl group is present at the C-4 position.

Comparison with Potential Process Impurities

The synthesis of an alcohol often involves the reduction of a corresponding aldehyde or carboxylic acid. Therefore, these compounds are potential impurities.

  • (A) 6-Bromo-4-methyl-pyridine-3-carbaldehyde: The key distinguishing feature of this aldehyde impurity would be a sharp singlet in the far downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . This signal corresponds to the highly deshielded aldehyde proton (-CHO). Its absence is a strong indicator of the complete reduction to the alcohol.

  • (B) 6-Bromo-4-methyl-pyridine-3-carboxylic acid: A carboxylic acid impurity (CAS 1060804-74-1) is identified by a very broad singlet for the acidic proton (-COOH), usually appearing downfield of δ 10 ppm . This signal is often broadened by hydrogen bonding and chemical exchange, and can sometimes be difficult to distinguish from the baseline.[1] Furthermore, the benzylic -CH₂OH signal at ~4.70 ppm would be absent.

By confirming the absence of signals in these characteristic regions, one can confidently assess the purity of the (6-Bromo-4-methyl-pyridin-3-yl)-methanol sample with respect to its potential precursors.

Conclusion

The ¹H NMR spectrum of (6-Bromo-4-methyl-pyridin-3-yl)-methanol provides a unique fingerprint that is highly informative for both structural confirmation and purity assessment. The characteristic chemical shifts and multiplicities of the two aromatic singlets, the benzylic methylene group, and the methyl group allow for unambiguous assignment. Through careful comparison with the spectra of potential isomers and process-related impurities like the corresponding aldehyde and carboxylic acid, ¹H NMR spectroscopy stands out as an indispensable, efficient, and definitive analytical tool for researchers in the chemical and pharmaceutical sciences.

References

  • Exarchou, V., et al. (2002). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]. (Accessed January 13, 2026).

  • PubChem. 6-Bromo-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]. (Accessed January 13, 2026).

  • Royal Society of Chemistry. Supplementary Information for Catalytic Hydrogenation. Royal Society of Chemistry. Available at: [Link]. (Accessed January 13, 2026).

  • Gidaro, M. C., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Molecules. Available at: [Link]. (Accessed January 13, 2026).

  • ResearchGate. Correlation between ¹H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. ResearchGate. Available at: [Link]. (Accessed January 13, 2026).

  • PubChem. 6-Bromo-3-pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]. (Accessed January 13, 2026).

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]. (Accessed January 13, 2026).

  • Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]. (Accessed January 13, 2026).

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. Reddit. Available at: [Link]. (Accessed January 13, 2026).

  • Organic Syntheses. 3-bromo-4-aminotoluene. Organic Syntheses. Available at: [Link]. (Accessed January 13, 2026).

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]. (Accessed January 13, 2026).

  • Royal Society of Chemistry. Catalytic Deoxygenation of Alcohols. Royal Society of Chemistry. Available at: [Link]. (Accessed January 13, 2026).

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available at: [Link]. (Accessed January 13, 2026).

Sources

Interpreting Mass Spectrometry Data of (6-Bromo-4-methyl-pyridin-3-yl)-methanol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a functionalized pyridine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic ring and a primary alcohol. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against other analytical techniques to empower researchers in making informed decisions for compound characterization.

The Critical Role of Mass Spectrometry in Characterizing Pyridine Derivatives

Mass spectrometry (MS) is an indispensable tool in pharmaceutical sciences, offering unparalleled sensitivity and structural information from minute sample quantities. For pyridine derivatives like (6-Bromo-4-methyl-pyridin-3-yl)-methanol, MS is crucial for confirming molecular weight and deducing structural features through fragmentation analysis.[1][2] The choice of ionization technique is critical and depends on the analyte's properties. Given the polar nature of the hydroxyl group and the aromatic system, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are highly suitable, often yielding prominent protonated molecular ions with minimal fragmentation, which is ideal for initial molecular weight confirmation.[2][3][4] For more detailed structural analysis, Electron Ionization (EI) can be employed to induce characteristic fragmentation patterns.[3]

Deconstructing the Mass Spectrum: A Predicted Fragmentation Pathway

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1][5] This results in a characteristic pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z).

Under Electron Ionization (EI), the initial event is the formation of a molecular ion [M]•+. Subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond, the weakest bond in the molecule, is a highly probable fragmentation pathway.[1][5] This would result in an ion at m/z 122, corresponding to the [M-Br]+ fragment.

  • Loss of a Hydroxymethyl Radical: Alpha-cleavage adjacent to the pyridine ring can lead to the loss of the •CH2OH radical, yielding a fragment ion at m/z 170/172.

  • Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of the methyl group radical (•CH3) from the molecular ion, a common fragmentation for methylated aromatic compounds, resulting in an ion at m/z 186/188.[1]

  • Benzylic Cleavage: The bond between the pyridine ring and the methanol group can cleave, leading to the formation of a brominated methylpyridine cation.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [(6-Bromo-4-methyl-pyridin-3-yl)-methanol]•+ m/z 201/203 F1 [M-Br]•+ m/z 122 M->F1 - •Br F2 [M-CH2OH]+ m/z 170/172 M->F2 - •CH2OH F3 [M-CH3]+ m/z 186/188 M->F3 - •CH3 F4 [C6H5BrN]•+ m/z 170/172 M->F4 - H2O F5 [C6H6NO]+ m/z 108 F1->F5 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of (6-Bromo-4-methyl-pyridin-3-yl)-methanol relies on a multi-technique approach. The following table compares the utility of mass spectrometry with other common analytical methods in the context of drug development.

Analytical TechniqueInformation ProvidedAdvantages for (6-Bromo-4-methyl-pyridin-3-yl)-methanolDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.[6]High sensitivity, rapid analysis, isotopic pattern of bromine provides a clear marker.[1]Isomeric differentiation can be challenging without standards, "soft" ionization may not provide sufficient fragmentation for structural elucidation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (1H, 13C), stereochemistry, and conformation.[7]Unambiguous structure determination, provides information on the relative positions of the bromo, methyl, and methanol groups.Lower sensitivity than MS, requires larger sample amounts, more time-consuming.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.[7]Excellent for impurity profiling and quality control, can be coupled with MS (LC-MS) for enhanced analytical power.[7][8]Does not provide direct structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C-N, C-Br).[6]Quick and non-destructive, confirms the presence of the alcohol and pyridine functionalities.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a generalized workflow for the mass spectrometric analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Objective: To obtain the mass spectrum of (6-Bromo-4-methyl-pyridin-3-yl)-methanol for molecular weight confirmation and structural elucidation.

Materials:

  • (6-Bromo-4-methyl-pyridin-3-yl)-methanol sample

  • HPLC-grade methanol or acetonitrile

  • Mass spectrometer (e.g., LC-Q-TOF-MS or GC-MS)

  • Appropriate column for chromatography (if coupled)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation Setup (for LC-MS with ESI):

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI).

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 325 °C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • Fragmentor Voltage: 175 V (for MS/MS).

      • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Acquire data in both full scan mode to determine the molecular ion and in MS/MS (or fragmentation) mode to obtain structural information.

    • Analyze the full scan spectrum for the protonated molecular ion [M+H]+ at m/z 202/204.

    • Examine the MS/MS spectrum for characteristic fragment ions as predicted in the fragmentation pathway.

    • Process the data using the instrument's software to identify peaks and propose fragmentation patterns.

The following diagram outlines the general experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 LC HPLC Separation Prep3->LC MS Mass Spectrometry Detection (ESI, Positive Mode) LC->MS DataAcq Full Scan & MS/MS Acquisition MS->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Conclusion Conclusion DataProc->Conclusion Structural Confirmation & Purity Assessment

Caption: General experimental workflow for the LC-MS analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Conclusion: An Integrated Approach for Confident Characterization

The interpretation of mass spectrometry data for (6-Bromo-4-methyl-pyridin-3-yl)-methanol, through careful analysis of its isotopic signature and fragmentation patterns, provides a wealth of structural information. While mass spectrometry is a cornerstone of modern analytical chemistry, its true power is realized when integrated with orthogonal techniques such as NMR and HPLC. This multi-faceted approach ensures the unambiguous identification, purity assessment, and ultimately, the safety and efficacy of new pharmaceutical entities. For researchers and drug development professionals, a thorough understanding of the principles and comparative strengths of these analytical methods is essential for navigating the complexities of bringing new therapies to light.

References

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Available from: [Link].

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spec. Available from: [Link].

  • Unknown Source. Ionization Methods in Organic Mass Spectrometry. Available from: [Link].

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link].

  • ResearchGate. Ionization Methods in Organic Mass Spectrometry. Available from: [Link].

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link].

  • International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link].

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. Available from: [Link].

  • PubChem. 6-Bromo-3-pyridinemethanol. Available from: [Link].

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].

  • PubChem. 3-Pyridinemethanol. Available from: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link].

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • PubChem. (6-Bromopyridin-2-yl)methanol. Available from: [Link].

  • AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Available from: [Link].

  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL. Available from: [Link].

  • Unknown Source. Mass Spectrometry: Fragmentation. Available from: [Link].

Sources

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol. As a critical intermediate in pharmaceutical synthesis, robust and reliable analytical methods for this compound are paramount for ensuring purity, stability, and accurate quantification in drug development and quality control workflows. This document delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a comparative analysis of their performance characteristics to guide researchers in selecting the optimal method for their specific analytical challenges.

Introduction to the Analyte and Analytical Imperatives

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a heterocyclic building block characterized by a pyridine core, a bromine substituent, a methyl group, and a methanol group.[1][2] Its structure presents specific analytical considerations: the pyridine nitrogen imparts basic properties, while the aromatic ring provides a chromophore suitable for UV detection. The presence of bromine offers a distinct isotopic signature beneficial for mass spectrometric identification.

Accurate analysis is crucial for several reasons:

  • Purity Assessment: Identifying and quantifying process-related impurities or degradation products.

  • Quantitative Analysis: Determining the exact concentration in reaction mixtures or final active pharmaceutical ingredients (APIs).

  • Stability Studies: Monitoring the degradation of the compound under various stress conditions, a key component of regulatory submissions.[3]

The choice between HPLC-UV and LC-MS depends on the specific analytical goal, whether it is routine quality control requiring robustness and cost-effectiveness, or trace-level impurity identification demanding high sensitivity and specificity.

Foundational Principles: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[4] For a compound like (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a reversed-phase setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.

Mechanism: The separation is driven by the analyte's polarity. Less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the mobile phase. The pyridine ring in our analyte allows for strong detection using a UV-Vis detector, which measures the absorbance of light at a specific wavelength.[5][6]

  • Strengths: Robust, reliable, cost-effective, and straightforward to implement and validate. It is the workhorse for routine purity and content uniformity assays.

  • Limitations: Lacks the specificity to distinguish between compounds with similar retention times and UV spectra. Sensitivity may be insufficient for trace-level impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[4] After compounds elute from the LC column, they enter an interface (e.g., an electrospray ionization or ESI source) where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing two dimensions of data: retention time and mass.

Mechanism: For (6-Bromo-4-methyl-pyridin-3-yl)-methanol, ESI in positive ion mode is ideal, as the basic pyridine nitrogen is readily protonated to form a positive ion [M+H]⁺. This allows for highly selective detection. For quantitative studies, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity by monitoring a specific fragmentation of the parent ion.[7][8]

  • Strengths: Exceptional sensitivity (down to picogram or femtogram levels) and specificity.[8] Provides molecular weight information, aiding in the identification of unknown impurities. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation.

  • Limitations: Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression or enhancement) which can complicate quantification. Requires volatile mobile phases.[9]

Method Development and Experimental Protocols

The basic nature of the pyridine analyte is a critical factor in method development. The mobile phase pH must be controlled to ensure a consistent ionization state, leading to sharp, symmetrical peaks.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol is designed for routine quantification and purity analysis, capable of separating the main compound from potential impurities and degradation products.

Rationale: A standard C18 column provides excellent retention for the moderately polar analyte.[10] A buffered mobile phase is used to control the secondary interactions between the basic pyridine nitrogen and residual silanols on the silica-based stationary phase, ensuring good peak shape. A gradient elution allows for the separation of impurities with a wider polarity range within a reasonable runtime. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds.[10]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep 1. Prepare Standard & Sample (e.g., 1 mg/mL in Diluent) m_prep 2. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile instrument 3. Instrument Setup (Column, Flow Rate, Gradient) m_prep->instrument Load injection 4. Inject Sample (e.g., 10 µL) instrument->injection separation 5. Chromatographic Separation (Atlantis dC18 Column) injection->separation detection 6. UV Detection (λ = 254 nm) separation->detection integration 7. Peak Integration detection->integration Acquire Data quant 8. Quantification (External Standard Method) integration->quant report 9. Generate Report (% Purity, Concentration) quant->report

Caption: Workflow for HPLC-UV analysis.

Detailed Steps:

  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Waters Atlantis dC18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Sample Preparation: Prepare a stock solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent). Prepare working standards and samples by diluting the stock solution with the diluent.

Protocol 2: High-Sensitivity LC-MS/MS Method

This protocol is optimized for trace-level quantification, such as in pharmacokinetic studies or for the analysis of genotoxic impurities.

Rationale: This method is adapted for MS compatibility. TFA is replaced with formic acid, a volatile acid that aids in protonation for ESI+ mode without causing significant ion suppression.[7] A smaller particle size column (e.g., 1.8 µm) and a UPLC system can be used for faster, more efficient separations. The key is the use of tandem MS in MRM mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise.

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s_prep 1. Prepare Standard & Sample (e.g., 1 ng/mL in Diluent) m_prep 2. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN instrument 3. UPLC-MS/MS Setup (Column, Gradient, MS Params) m_prep->instrument Load injection 4. Inject Sample (e.g., 2 µL) instrument->injection separation 5. Chromatographic Separation (UPLC C18 Column) injection->separation detection 6. MS/MS Detection (ESI+, MRM Mode) separation->detection integration 7. Peak Integration (MRM Chromatogram) detection->integration Acquire Data quant 8. Quantification (Internal Standard Method) integration->quant report 9. Generate Report (Concentration, LOD/LOQ) quant->report

Caption: Workflow for LC-MS/MS analysis.

Detailed Steps:

  • Chromatographic System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

    • MRM Transition: The exact mass of C₇H₈BrNO is ~201.98 Da. The protonated molecule [M+H]⁺ would be ~202.99 Da. A plausible transition would be monitoring the precursor ions for both bromine isotopes and a common product ion after collision-induced dissociation (e.g., loss of the methanol group).

      • Transition 1 (⁷⁹Br): m/z 202.0 → m/z 171.0 (Example: [M+H - CH₃OH]⁺)

      • Transition 2 (⁸¹Br): m/z 204.0 → m/z 173.0 (Example: [M+H - CH₃OH]⁺)

  • Sample Preparation: Prepare a stock solution at 1.0 µg/mL in diluent (50:50 acetonitrile/water). Serially dilute to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for similar pharmaceutical analyses.[7][10][11][12]

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Specificity/Selectivity ModerateVery HighMS/MS detects a unique mass transition, eliminating interference from isobaric compounds or those with similar UV spectra.
Sensitivity (LOQ) ~ 0.1 - 0.5 µg/mL (100 - 500 ppb)~ 0.1 - 1.0 ng/mL (0.1 - 1.0 ppb)Mass spectrometers are inherently more sensitive detectors than UV detectors. MRM significantly reduces noise.[7][8]
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity over their respective dynamic ranges.[3][10]
Precision (%RSD) < 2%< 5%Both methods are highly precise. LC-MS/MS may show slightly higher variability at the lowest concentration levels.
Accuracy (% Recovery) 98 - 102%95 - 105%Both provide excellent accuracy. LC-MS/MS can be affected by matrix effects, potentially widening the acceptable range.
Application Focus Purity, Assay, Content UniformityTrace Analysis, Impurity ID, BioanalysisHPLC-UV is ideal for analyzing the main component; LC-MS/MS excels at finding what's present at very low levels.
Cost & Complexity LowerHigherLC-MS/MS systems are more expensive to purchase and maintain, and require more specialized operator expertise.[4]

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, but they serve distinct purposes.

  • The HPLC-UV method stands out for its robustness, cost-effectiveness, and simplicity. It is the recommended choice for routine quality control applications, such as batch release testing, content uniformity, and purity assays where impurity levels are expected to be above the 0.05% threshold. Its straightforward validation and implementation make it ideal for high-throughput environments.

  • The LC-MS/MS method is the superior choice when high sensitivity and absolute specificity are required. It is indispensable for the identification and quantification of trace-level impurities, particularly potentially genotoxic ones where detection limits in the ppm range are necessary.[8] Furthermore, it is the gold standard for bioanalytical studies (e.g., measuring drug levels in plasma) and for providing structural confirmation of unknown degradation products found during stability studies.

Ultimately, a comprehensive analytical strategy in a drug development setting will leverage both techniques: HPLC-UV for routine control and LC-MS for investigational work, impurity characterization, and meeting the stringent sensitivity requirements of modern regulatory guidelines.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][9]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][13]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][14]

  • Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][5]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link][6]

  • Fathima, A., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Annals of Reviews and Research, 1(3). Retrieved from [Link][10]

  • Kumar, A., et al. (2014). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 7(4), 385-391. Retrieved from [Link][7]

  • Oledzka, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 335-340. Retrieved from [Link][11]

  • Stoyanov, A., & Stoyanova, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131. Retrieved from [Link][3]

  • Patent Application. (n.d.). LCMS Method A. Retrieved from a patent document.[15]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Retrieved from [Link][8]

  • Roullier, C., et al. (2017). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 89(12), 6440-6447. Retrieved from [Link][16]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine. Retrieved from [17]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][4]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link][18]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link][19]

  • MCE. (n.d.). (6-bromo-4-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • AOBChem. (n.d.). (6-Bromo-4-methyl-pyridin-3-yl)-methanol. Retrieved from [Link][2]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link][12]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link][20]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link][21]

  • Zhang, Q., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 27(19), 6528. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyridine Intermediates: A Comparative Analysis of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in countless therapeutic agents.[1][2] Its presence is not merely incidental; the nitrogen atom imparts unique physicochemical properties, including improved solubility, bioavailability, and the ability to form crucial hydrogen bonds with biological targets.[3][4] Consequently, chemical compounds derived from pyridine are highly sought-after in the pharmaceutical industry.[3][4] The adaptability of the pyridine core as a starting point for extensive structural modifications makes it invaluable for developing new drugs.[4]

This guide provides an in-depth comparison of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, a versatile trifunctional building block, with other structurally related pyridine intermediates. We will explore its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, and compare its performance and synthetic utility against key isomers and analogues. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in scaffold selection and synthetic route design.

Featured Intermediate: (6-Bromo-4-methyl-pyridin-3-yl)-methanol

(6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No: 1355190-60-1) is a highly functionalized pyridine building block.[5] Its utility stems from the orthogonal reactivity of its three key structural features: the C6-bromo substituent, the C3-hydroxymethyl group, and the C4-methyl group.

  • C6-Bromo Group : This is the primary site for diversification. The bromine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the facile formation of C-C and C-N bonds, respectively, which are fundamental transformations in drug synthesis.

  • C3-Hydroxymethyl Group : This primary alcohol serves as a secondary handle for modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into other functional groups, such as an amine after transformation into a suitable leaving group.[8]

  • C4-Methyl Group : The methyl group influences the electronic properties and steric environment of the pyridine ring. It provides a degree of steric hindrance that can influence regioselectivity in certain reactions and can impact the binding affinity of the final molecule to its biological target.

The logical workflow for utilizing this intermediate often involves first exploiting the reactivity of the bromo group, followed by modification of the hydroxymethyl group to build molecular complexity.

G cluster_0 Core Intermediate cluster_1 Primary Diversification (C-Br Bond) cluster_2 Secondary Modification (-CH2OH Group) cluster_3 Complex Drug-Like Molecules A (6-Bromo-4-methyl-pyridin-3-yl)-methanol B Suzuki Coupling (C-C Bond Formation) A->B Pd-Catalysis C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd-Catalysis D Sonogashira Coupling (C-C Bond Formation) A->D Pd-Catalysis E Oxidation (-> Aldehyde, Carboxylic Acid) A->E Functional Group Interconversion F Conversion to Amine (via Mesylation, Azide) A->F Functional Group Interconversion G Biologically Active Compounds (e.g., Kinase Inhibitors) B->G C->G D->G E->G F->G

Caption: Synthetic utility of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Comparative Analysis with Alternative Pyridine Intermediates

The choice of a pyridine intermediate is a critical decision in a synthesis campaign. Subtle changes in the substitution pattern can have profound effects on reactivity, selectivity, and the properties of the final compound. Below, we compare our featured intermediate with three common alternatives.

Feature(6-Bromo-4-methyl-pyridin-3-yl)-methanol(6-Bromo-pyridin-3-yl)-methanol(3-Bromo-pyridin-4-yl)-methanol(2-Bromo-6-methylpyridin-4-yl)-methanol
Structure Bromo at C6, Methyl at C4, Methanol at C3Bromo at C6, Methanol at C3Bromo at C3, Methanol at C4Bromo at C2, Methyl at C6, Methanol at C4
Key Advantage Orthogonal reactivity with moderate steric influence from the C4-methyl group.Less sterically hindered at C4, potentially leading to faster coupling reactions.Bromo and methanol groups are meta, offering a different vector for molecular growth.Bromo at C2 is highly activated for nucleophilic substitution and coupling.[7]
Key Disadvantage C4-methyl group may sterically hinder access to the C3-methanol for certain transformations.Lacks the C4-methyl group, which may be a key pharmacophore element.The C3-bromo position can be less reactive in some coupling reactions compared to C2 or C6 positions.Steric hindrance from the C6-methyl group can affect the reactivity of the C2-bromo position.
Suzuki Coupling Generally good reactivity. The C4-methyl provides some steric shielding but is often well-tolerated.Excellent reactivity due to minimal steric hindrance near the coupling site.Good reactivity, provides access to 3,4-disubstituted pyridines.Good reactivity, but catalyst/ligand choice may be critical to overcome steric effects.[7]
Buchwald-Hartwig Good reactivity. Ligand choice is important to balance reactivity and avoid side reactions.High reactivity, often allowing for milder reaction conditions.Generally feasible, though potentially slower than with 2- or 6-bromopyridines.Challenging due to steric hindrance from both the C6-methyl and the C4-methanol group.
Typical Use Case Building 3,4,6-trisubstituted pyridines where the C4-methyl group is a desired feature.Accessing 3,6-disubstituted pyridines where steric bulk is to be minimized.Synthesis of 3,4-disubstituted pyridines, common in kinase inhibitors.[8]Accessing 2,4,6-trisubstituted pyridines, often requiring more specialized catalytic systems.

Experimental Protocols: A Practical Guide

Trustworthy and reproducible protocols are the foundation of successful research. The following sections provide detailed, self-validating experimental procedures for key transformations involving bromopyridine intermediates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-C bond formation between a bromopyridine intermediate and an arylboronic acid. The choice of a phosphine-free catalyst system can simplify purification and reduce costs.[9]

Objective: To synthesize (6-(4-methoxyphenyl)-4-methyl-pyridin-3-yl)-methanol.

G A 1. Charge Reactor B 2. Add Reagents A->B C 3. Degas Mixture B->C D 4. Add Catalyst C->D E 5. Heat to 90°C D->E F 6. Reaction Monitoring (TLC/LCMS) E->F G 7. Work-up & Extraction F->G H 8. Purification (Chromatography) G->H I Product H->I G A 1. Charge Reactor (Glovebox) B 2. Add Reagents & Base A->B C 3. Add Solvent B->C D 4. Seal & Remove from Glovebox C->D E 5. Heat to 100°C D->E F 6. Reaction Monitoring (TLC/LCMS) E->F G 7. Work-up & Filtration F->G H 8. Purification (Chromatography) G->H I Product H->I

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of (6-Bromo-4-methyl-pyridin-3-yl)-methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is a perpetual frontier. The pyridine ring, a ubiquitous feature in FDA-approved drugs, continues to be a fertile ground for discovery. This guide focuses on a specific, yet underexplored, scaffold: (6-Bromo-4-methyl-pyridin-3-yl)-methanol . While direct comparative studies on its derivatives are not yet prevalent in published literature, the known biological activities of analogous pyridine-containing compounds suggest that this scaffold holds considerable promise.

This document serves as a strategic roadmap for investigating the biological potential of (6-Bromo-4-methyl-pyridin-3-yl)-methanol derivatives. We will explore the rationale for focusing on this scaffold, propose avenues for derivatization, and provide detailed experimental protocols for synthesizing and evaluating these novel compounds for potential antimicrobial and anticancer activities.

The (6-Bromo-4-methyl-pyridin-3-yl)-methanol Scaffold: A Platform for Discovery

The parent compound, (6-Bromo-4-methyl-pyridin-3-yl)-methanol, possesses several key features that make it an attractive starting point for a medicinal chemistry program. The bromine atom at the 6-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule. Finally, the methanol group at the 3-position can be readily modified, for instance, through esterification or etherification, to generate a library of derivatives with varying physicochemical properties.

The pyridine core itself is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The strategic placement of bromo and methyl groups on this core structure presents an opportunity to fine-tune these activities and potentially discover novel therapeutic agents.

Proposed Derivatization Strategy

A logical first step in exploring the biological potential of (6-Bromo-4-methyl-pyridin-3-yl)-methanol is to synthesize a focused library of derivatives. The following diagram illustrates a potential synthetic workflow for generating such a library.

G A (6-Bromo-4-methyl-pyridin-3-yl)-methanol B Esterification (e.g., Acyl chlorides, Carboxylic acids) A->B RCOCl or RCOOH, DCC C Etherification (e.g., Alkyl halides) A->C RX, NaH D Suzuki Coupling (e.g., Boronic acids) A->D R-B(OH)2, Pd catalyst, base E Ester Derivatives B->E F Ether Derivatives C->F G Aryl/Heteroaryl Derivatives D->G

Caption: Proposed synthetic pathways for the derivatization of (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

Comparative Biological Evaluation: A Framework for Discovery

Given the broad spectrum of activities associated with pyridine derivatives, a primary screening campaign should focus on two key areas with significant unmet medical needs: antimicrobial and anticancer activity.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area. A comparative analysis of newly synthesized (6-Bromo-4-methyl-pyridin-3-yl)-methanol derivatives against a panel of clinically relevant bacteria and fungi would be a crucial first step.

Table 1: Hypothetical Antimicrobial Activity Data for (6-Bromo-4-methyl-pyridin-3-yl)-methanol Derivatives

Compound IDR Group (at methanol)R' Group (at position 6)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HBr>128>128>128
DERIV-01 AcetylBr64128>128
DERIV-02 BenzylBr3264128
DERIV-03 HPhenyl163264
DERIV-04 H4-Fluorophenyl81632
Ciprofloxacin --10.5NA
Fluconazole --NANA8

This table presents hypothetical data for illustrative purposes.

Anticancer Activity Screening

Pyridine derivatives are also well-represented in the landscape of anticancer drug discovery, targeting various mechanisms of cancer cell proliferation. A primary screen against a panel of cancer cell lines from different tissue origins would provide initial insights into the potential of these novel compounds.

Table 2: Hypothetical Anticancer Activity Data for (6-Bromo-4-methyl-pyridin-3-yl)-methanol Derivatives

Compound IDR Group (at methanol)R' Group (at position 6)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Parent HBr>100>100>100
DERIV-01 AcetylBr75.289.1>100
DERIV-02 BenzylBr42.555.868.3
DERIV-03 HPhenyl21.933.441.7
DERIV-04 H4-Fluorophenyl9.815.222.5
Doxorubicin --0.81.21.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols for synthesis and biological evaluation are essential.

General Synthetic Procedure for Esterification
  • To a solution of (6-Bromo-4-methyl-pyridin-3-yl)-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add the corresponding acyl chloride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth C->D

A Comparative Guide to the Analytical Characterization of (6-Bromo-4-methyl-pyridin-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-4-methyl-pyridin-3-yl)-methanol, with CAS number 1355190-60-1, is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] Its purity and structural integrity are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Consequently, a multi-faceted analytical approach is essential to confirm its identity, purity, and stability. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy in the comprehensive characterization of this compound.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular Formula C7H8BrNOAOBChem[2]
Molecular Weight 202.05 g/mol Benchchem[3]
Appearance White to light orange powder/crystalChemicalBook[4]
Melting Point 48-51°CChemicalBook[4]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. For (6-Bromo-4-methyl-pyridin-3-yl)-methanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of (6-Bromo-4-methyl-pyridin-3-yl)-methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HPyridine-H (position 2 or 5)
~7.4s1HPyridine-H (position 2 or 5)
~4.7s2H-CH₂OH
~2.4s3H-CH₃
~1.9t1H-OH

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and instrument. A sample ¹H NMR spectrum for a related compound, (6-BROMO-PYRIDIN-3-YL)-METHANOL, shows characteristic peaks that aid in the structural confirmation of similar molecules.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

The sample preparation and instrument setup are similar to ¹H NMR. However, due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158C-Br
~150Pyridine C-N
~140Pyridine C-H
~135Pyridine C-CH₂OH
~125Pyridine C-CH₃
~62-CH₂OH
~20-CH₃

These are predicted values and require experimental verification.

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[6] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Workflow: HPLC Method Development

Caption: HPLC method development workflow.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is effective for retaining and separating pyridine derivatives.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis and Data Interpretation: Inject a known volume (e.g., 10 µL). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for its limit of detection (LOD) and limit of quantitation (LOQ) for any potential impurities.[6]

Comparison of HPLC with Alternative Techniques:

TechniqueAdvantages for PurityDisadvantages
HPLC-UV High precision and accuracy, quantitative, robust, readily available.Requires a chromophore, may not detect non-UV active impurities.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.The hydroxyl group may require derivatization to improve volatility and peak shape.
Thin-Layer Chromatography (TLC) Rapid, low cost, good for reaction monitoring.Primarily qualitative, less sensitive and reproducible than HPLC.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and providing fragmentation information that supports its structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: ESI is a soft ionization technique that is ideal for polar molecules like (6-Bromo-4-methyl-pyridin-3-yl)-methanol, as it typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Expected Mass Spectrum Data:

IonExpected m/zRationale
[M+H]⁺202.0, 204.0Protonated molecule, showing the isotopic pattern of one bromine atom.
[M+Na]⁺224.0, 226.0Sodium adduct, commonly observed with ESI.

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions.

Workflow for LC-MS Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (6-Bromo-4-methyl-pyridin-3-yl)-methanol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with (6-Bromo-4-methyl-pyridin-3-yl)-methanol (CAS No: 1355190-60-1). The recommendations herein are synthesized from available safety data for the compound and its structural analogs, including brominated pyridines and methanol, to ensure a comprehensive approach to laboratory safety. The core principle is to treat this compound with a high degree of caution, assuming it possesses a combination of the hazards associated with its constituent chemical groups.

Understanding the Hazard Profile

(6-Bromo-4-methyl-pyridin-3-yl)-methanol is a substituted pyridine derivative. A thorough risk assessment must precede any handling of this compound. Based on data from structurally similar chemicals, the primary hazards include:

  • Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation or damage.[1][2] Contact with the eyes can be particularly dangerous.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Toxicity: It is considered harmful if swallowed.[1] The broader family of pyridines can exhibit systemic toxicity, affecting the central nervous system, liver, and kidneys.[3] The methanol group also presents a toxicity hazard through inhalation, ingestion, or skin absorption.[4]

  • Corrosivity and Reactivity: The presence of bromine suggests potential corrosivity.[5] Brominated compounds can release hazardous decomposition products like hydrogen bromide gas upon heating. It should be kept away from strong oxidizing agents.[6]

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-barrier PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (6-Bromo-4-methyl-pyridin-3-yl)-methanol, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical engineering control to minimize inhalation exposure.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards.[7] A full-face shield should be worn over goggles for tasks with a high splash potential (e.g., large-volume transfers, heating).Protects against splashes and potential dust, addressing the "serious eye irritation/damage" hazard.[1]
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or Polyvinyl alcohol (PVA).[9] Nitrile gloves may offer limited protection and are not recommended for prolonged contact with pyridine-like substances.[9]Prevents skin contact and absorption. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron or a full chemical-protective suit may be required for larger quantities or high-splash-risk procedures.[7]Protects against incidental skin contact from spills and splashes.
Respiratory Protection A NIOSH-approved respirator is required if work must be performed outside a fume hood or if ventilation is inadequate.[7] The specific cartridge type should be selected based on the potential airborne concentration and physical state (e.g., organic vapor cartridge, P100 filter for dusts).[3]This is a secondary line of defense against inhalation. All users must be medically cleared and fit-tested to wear a respirator.[9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the work.

PPE_Selection_Workflow start Start: Handling (6-Bromo-4-methyl-pyridin-3-yl)-methanol fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE Required: - Chemical Splash Goggles - Butyl Rubber / PVA Gloves - Lab Coat fume_hood->ppe_standard Yes no_hood Work outside fume hood is NOT RECOMMENDED. If unavoidable, proceed with extreme caution. fume_hood->no_hood No splash_risk High splash risk? (e.g., large volume, heating) ppe_standard->splash_risk face_shield Add Full Face Shield splash_risk->face_shield Yes end_op Proceed with Operation splash_risk->end_op No face_shield->end_op respirator Mandatory Respiratory Protection: - Fit-tested NIOSH-approved respirator (Organic Vapor/P100) - Full chemical suit may be required no_hood->respirator respirator->splash_risk

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.